molecular formula C11H13ClN2S B1317778 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride CAS No. 1027643-30-6

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride

Cat. No.: B1317778
CAS No.: 1027643-30-6
M. Wt: 240.75 g/mol
InChI Key: QGZFWPSLMFCWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride is a chemical hybrid featuring two privileged structures in medicinal chemistry: the benzothiazole and pyrrolidine rings. This combination makes it a compound of significant interest for exploratory research in drug discovery. The benzothiazole nucleus is a versatile scaffold renowned for its broad spectrum of pharmacological activities. Scientific studies have highlighted benzothiazole derivatives for their potent antitumor properties, demonstrating an ability to inhibit proliferation in various cancer cell lines, including lung, liver, and breast cancers . Furthermore, benzothiazole-based compounds show promising anti-tubercular activity, with research targeting the inhibition of Mycobacterium tuberculosis , including drug-resistant strains . The pyrrolidine ring, a saturated heterocycle, contributes valuable three-dimensional coverage to molecules and influences key physicochemical parameters. Its non-planarity allows for efficient exploration of pharmacophore space and can enhance binding specificity to enantioselective biological targets, such as G-protein coupled receptors . The integration of the pyrrolidine moiety is a strategic approach in drug design to improve solubility and optimize the pharmacokinetic profile of lead compounds. As a building block incorporating these two fragments, this compound is a valuable intermediate for researchers developing novel bioactive molecules. It is suited for applications in synthetic chemistry, structure-activity relationship (SAR) studies, and the investigation of new therapeutic agents for conditions such as cancer, infectious diseases, and central nervous system disorders.

Properties

IUPAC Name

2-pyrrolidin-2-yl-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;/h1-2,4,6,9,12H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZFWPSLMFCWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586005
Record name 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027643-30-6
Record name 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyrrolidin-2-yl)benzo[d]thiazole Hydrochloride: Synthesis, Structural Elucidation, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By leveraging established synthetic principles and spectroscopic analysis of analogous structures, this document offers a robust framework for the preparation, characterization, and potential application of this molecule.

Introduction: The Scientific Merit of the Pyrrolidinyl-Benzothiazole Scaffold

The fusion of a benzothiazole ring with a pyrrolidine moiety represents a compelling strategy in modern drug discovery. The benzothiazole nucleus is a well-established "privileged structure," known to interact with a wide array of biological targets and is a core component in drugs with diverse therapeutic applications, including antimicrobial, anticancer, and neuroprotective agents[1][2]. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers three-dimensional diversity that allows for a more comprehensive exploration of pharmacophore space, a critical factor in enhancing binding affinity and specificity to biological targets[3].

This guide focuses on the hydrochloride salt of 2-(Pyrrolidin-2-yl)benzo[d]thiazole, providing a detailed, practical approach to its synthesis and structural verification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 1027643-30-6[4]
Molecular Formula C₁₁H₁₃ClN₂S[4]
Molecular Weight 240.75 g/mol [4]
Appearance Predicted to be a solidInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solventsInferred from hydrochloride salt form

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a multi-step process, beginning with the protection of L-proline, followed by a cyclocondensation reaction with 2-aminothiophenol, and concluding with deprotection and salt formation. This synthetic strategy is designed for efficiency and control over the final product.

Proposed Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow L-Proline L-Proline Boc-L-Proline Boc-L-Proline L-Proline->Boc-L-Proline (Boc)₂O, NaOH THF/H₂O Intermediate_1 Intermediate_1 Boc-L-Proline->Intermediate_1 2-Aminothiophenol EDC, HOBt, DMF Boc-Protected_Product Boc-Protected_Product Intermediate_1->Boc-Protected_Product Mitsunobu Reaction (DIAD, PPh₃) Final_Product_Base Final_Product_Base Boc-Protected_Product->Final_Product_Base HCl in Dioxane Deprotection Final_Product_HCl Final_Product_HCl Final_Product_Base->Final_Product_HCl HCl (ethereal)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of L-Proline

  • Rationale: The amine group of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in side reactions during the subsequent amide coupling. The Boc group is stable under the coupling conditions and can be readily removed under acidic conditions[5].

  • Procedure:

    • Dissolve L-proline in a 1:1 mixture of tetrahydrofuran (THF) and water containing sodium hydroxide.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with a cold solution of citric acid and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-proline.

Step 2: Amide Coupling of Boc-L-Proline and 2-Aminothiophenol

  • Rationale: A peptide coupling reaction is employed to form an amide bond between the carboxylic acid of Boc-L-proline and the amino group of 2-aminothiophenol. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used as coupling agents to activate the carboxylic acid and minimize racemization[6].

  • Procedure:

    • Dissolve Boc-L-proline in anhydrous dimethylformamide (DMF).

    • Add EDC and HOBt to the solution and stir at 0 °C for 30 minutes.

    • Add a solution of 2-aminothiophenol in DMF and stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amide intermediate.

Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

  • Rationale: The intermediate amide undergoes an intramolecular cyclization to form the benzothiazole ring. This can be achieved via a Mitsunobu reaction, where the thiol group is activated for nucleophilic attack by the amide nitrogen[6].

  • Procedure:

    • Dissolve the crude amide and triphenylphosphine (PPh₃) in anhydrous THF.

    • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Concentrate the reaction mixture and purify by column chromatography to yield N-Boc-2-(pyrrolidin-2-yl)benzo[d]thiazole.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc protecting group is removed under acidic conditions, typically using a solution of hydrogen chloride in an organic solvent like dioxane, to yield the free amine[7][8]. The hydrochloride salt is then formed by treatment with ethereal HCl.

  • Procedure:

    • Dissolve the purified N-Boc-2-(pyrrolidin-2-yl)benzo[d]thiazole in a minimal amount of dioxane.

    • Add a 4 M solution of HCl in dioxane and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of diethyl ether and add a solution of ethereal HCl to precipitate the hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the benzothiazole and pyrrolidine moieties. The four aromatic protons of the benzothiazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the pyrrolidine ring will be in the upfield region, with the methine proton at the C2 position being the most deshielded of the aliphatic protons due to its proximity to the benzothiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals. The aromatic carbons of the benzothiazole ring will resonate in the δ 110-155 ppm range, with the carbon at the C2 position of the benzothiazole ring being significantly deshielded. The carbons of the pyrrolidine ring will appear in the aliphatic region (δ 20-60 ppm).

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

  • Expected Fragmentation Pattern: Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 204 (for the free base). A prominent fragmentation pathway would involve the cleavage of the pyrrolidine ring. Common fragmentation of benzothiazoles includes the loss of HCN or CS[9]. The pyrrolidine ring can undergo fragmentation through the loss of ethylene or other small neutral molecules[10].

The proposed fragmentation pathway is illustrated below:

Fragmentation Pathway M_plus [C₁₁H₁₂N₂S]⁺˙ m/z = 204 Frag1 [C₇H₅NS]⁺˙ m/z = 135 M_plus->Frag1 - C₄H₇N Frag2 [C₄H₈N]⁺ m/z = 70 M_plus->Frag2 - C₇H₄S

Caption: Proposed mass spectral fragmentation of 2-(pyrrolidin-2-yl)benzo[d]thiazole.

Potential Pharmacological Relevance

While specific biological data for this compound is not extensively documented in publicly available literature, the constituent scaffolds suggest several potential areas of pharmacological interest.

  • Antimicrobial and Antifungal Activity: Numerous derivatives of 2-aminobenzothiazole have demonstrated significant activity against a range of bacteria and fungi[11][12]. The incorporation of the pyrrolidine ring could modulate this activity.

  • Anticancer Properties: The benzothiazole core is found in several compounds with potent anticancer activity[13]. The pyrrolidine moiety could influence the interaction of the molecule with cancer-related targets.

  • Neuroprotective and Enzyme Inhibition: Derivatives of benzothiazole have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterases, which are relevant targets in neurodegenerative diseases[1]. The pyrrolidine ring is also a common feature in centrally active compounds.

It is imperative that any potential biological activity of this specific compound be confirmed through rigorous in vitro and in vivo testing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The outlined spectroscopic analysis provides a clear path for the structural verification of the synthesized compound. The potential pharmacological relevance, inferred from the activities of related compounds, underscores the value of this molecule as a target for further investigation in drug discovery programs.

References

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402.
  • Karminski-Zamola, G., Fišer-Jakić, L., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402.
  • Salman, S. R., & Abdulla, S. A. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578.
  • Al-Mutairi, A. (2023). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ResearchGate. Available from: [Link]

  • Cooper, M. B., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e04974-22.
  • Hassan, G. S., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 67(1), 1-16.
  • Cooper, M. B., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed. Available from: [Link]

  • Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. AWS. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available from: [Link]

  • Ebead, A. A., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available from: [Link]

  • 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available from: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available from: [Link]

  • DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135-1142.
  • Sharma, D., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 127-167.
  • The mass spectrum of an organic compound. Chemguide. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Interpretation of mass spectra. University of Arizona. Available from: [Link]

  • Benzothiazoles. MassBank. Available from: [Link]

  • Mourtas, S., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]

  • Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(7), 4193-4204.
  • Sumit, et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry, 21(3), 314-335.
  • Deprotection of different N-Boc-compounds. ResearchGate. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Wang, T., et al. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656.
  • Soni, B., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]

  • Lee, A. S.-Y., & Dai, M.-J. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-316.
  • Mourtas, S., et al. (2007). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 12(4), 844-859.

Sources

An In-Depth Technical Guide to 2-(Pyrrolidin-2-yl)benzo[d]thiazole Hydrochloride: A Compound Shrouded in Potential

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, this guide will proceed by first presenting the known chemical properties of the target compound. Subsequently, it will provide a comprehensive overview of the rich and diverse biological activities of structurally related benzothiazole and pyrrolidine derivatives. This approach aims to offer researchers and drug development professionals a foundational understanding of the potential therapeutic avenues that 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride may command, based on the well-established pharmacology of its constituent chemical scaffolds.

Part 1: The Core Compound: this compound

This section outlines the fundamental chemical identity of the topic compound.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 1027643-30-6[1]

  • Molecular Formula: C₁₁H₁₃ClN₂S[1]

  • Molecular Weight: 240.75 g/mol [1]

  • Structure:

    Molecular structure of this compound
Physicochemical Data Summary
PropertyValueSource
CAS Number 1027643-30-6[1]
Molecular Formula C₁₁H₁₃ClN₂S[1]
Molecular Weight 240.75[1]
Exact Mass 240.0487973[1]
InChIKey QGZFWPSLMFCWIL-UHFFFAOYSA-N[1]

Part 2: The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a vast array of biological activities. Its rigid, bicyclic structure provides a versatile framework for interacting with a multitude of biological targets.

Neuroprotective and CNS-Targeted Activities

Benzothiazole derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders.[2] Their ability to cross the blood-brain barrier allows for interaction with key neurological targets.

  • Alzheimer's Disease: Certain benzothiazole derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[3][4]

  • Anticonvulsant Properties: A number of studies have reported the anticonvulsant effects of benzothiazole-containing compounds, suggesting their potential in the management of epilepsy.[5]

  • Neuroprotection: The neuroprotective effects of some benzothiazole derivatives have been demonstrated in preclinical models of Parkinson's disease, highlighting their potential to mitigate neuronal damage.[6]

Anticancer and Antiproliferative Effects

The benzothiazole scaffold is a prominent feature in a variety of anticancer agents.

  • Mechanism of Action: The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8]

  • Targeted Inhibition: Specific derivatives have been identified as inhibitors of key proteins involved in cancer progression, such as protein tyrosine kinases and cyclin-dependent kinases.[7]

Antimicrobial and Anti-inflammatory Potential

Benzothiazole derivatives have been extensively studied for their efficacy against a broad spectrum of microbial pathogens and their ability to modulate inflammatory pathways.

  • Antibacterial and Antifungal Activity: The benzothiazole nucleus is a common structural motif in compounds exhibiting potent antibacterial and antifungal properties.

  • Anti-inflammatory Action: Certain derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory conditions.

Part 3: The Pyrrolidine Moiety: A Versatile Building Block in Drug Design

The pyrrolidine ring, a five-membered saturated heterocycle, is another privileged scaffold in medicinal chemistry. Its non-planar structure and the presence of a nitrogen atom provide opportunities for diverse chemical modifications and interactions with biological targets.

CNS Activity of Pyrrolidine Derivatives

The pyrrolidine ring is a key component of many CNS-active drugs.

  • Neuroprotective Effects: Pyrrolidine-2-one derivatives have been shown to possess neuroprotective effects in models of cognitive impairment, suggesting their potential in treating neurodegenerative diseases.[9][10]

  • Cognitive Enhancement: Certain pyrrolidine-containing compounds have demonstrated the ability to ameliorate cognitive deficits in preclinical studies.[10]

Other Therapeutic Applications

The versatility of the pyrrolidine scaffold extends to a wide range of therapeutic areas, including the development of antiviral and anti-inflammatory agents.

Part 4: Hypothetical Synthesis and Experimental Protocols

Given the absence of specific literature for this compound, this section will outline a plausible synthetic route and general experimental protocols based on established methods for analogous compounds. It is crucial to note that these are hypothetical procedures and would require optimization and validation.

Plausible Synthetic Pathway

A likely synthetic approach would involve the condensation of 2-aminothiophenol with a suitably protected proline derivative.

G A 2-Aminothiophenol C Condensation A->C B N-protected Proline (e.g., N-Boc-Proline) B->C D 2-(N-protected-pyrrolidin-2-yl)benzo[d]thiazole C->D E Deprotection D->E F 2-(Pyrrolidin-2-yl)benzo[d]thiazole E->F G Salt Formation (HCl) F->G H This compound G->H

Plausible synthetic workflow for the target compound.

Step-by-Step Hypothetical Protocol:

  • Condensation: To a solution of N-tert-butoxycarbonyl-L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred at room temperature for 30 minutes. 2-Aminothiophenol (1 equivalent) is then added, and the reaction is stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection: The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in a suitable solvent like dioxane or diethyl ether. The reaction is stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure to yield the crude hydrochloride salt.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain this compound as a solid.

Proposed Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra would be acquired to confirm the presence of all protons and carbons in the expected chemical environments. The spectra of related benzothiazole derivatives show characteristic signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the pyrrolidine ring.[11][12][13]

  • 2D NMR techniques (COSY, HSQC, HMBC) would be used to establish the connectivity of the atoms.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[12]

High-Performance Liquid Chromatography (HPLC):

  • HPLC would be employed to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[14]

Infrared (IR) Spectroscopy:

  • IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as N-H, C-H (aromatic and aliphatic), C=N, and C-S bonds.[12][13]

Part 5: Potential Biological Evaluation and Future Directions

Based on the activities of related compounds, a number of in vitro and in vivo assays could be employed to elucidate the pharmacological profile of this compound.

Suggested In Vitro Assays
  • Enzyme Inhibition Assays: To investigate potential neuroprotective activity, the compound could be screened against enzymes such as AChE, BuChE, and MAO-A/B.

  • Antiproliferative Assays: A panel of cancer cell lines could be used to assess the compound's anticancer potential using assays like the MTT or SRB assay.

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) could be determined against a range of bacterial and fungal strains.

  • Receptor Binding Assays: To explore CNS activity, binding assays for various neurotransmitter receptors could be performed.

Potential In Vivo Models
  • Neurodegenerative Disease Models: If in vitro assays show promise, the compound could be tested in animal models of Alzheimer's disease (e.g., scopolamine-induced amnesia)[10] or Parkinson's disease (e.g., rotenone-induced neurotoxicity).[15]

  • Anticonvulsant Models: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for evaluating anticonvulsant activity.

  • Xenograft Models: For promising anticancer candidates, efficacy could be evaluated in tumor xenograft models in immunocompromised mice.

Safety and Toxicity

A critical aspect of drug development is the assessment of a compound's safety profile.

  • General Toxicity: Benzothiazoles as a class have been reported to have potential for dermal sensitization, respiratory irritation, and in some cases, genotoxicity and carcinogenicity.[16][17][18] It is imperative that any new derivative be thoroughly evaluated.

  • In Vitro Cytotoxicity: Initial toxicity can be assessed against normal cell lines.

  • Acute and Chronic In Vivo Toxicity: If the compound progresses, acute and chronic toxicity studies in animal models would be necessary to determine its therapeutic index and potential side effects.

Conclusion

While specific research on This compound is currently limited in the public domain, the rich pharmacology of the benzothiazole and pyrrolidine scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. The information and hypothetical protocols presented in this guide are intended to serve as a foundational resource for researchers interested in exploring the synthesis, characterization, and biological evaluation of this intriguing molecule. Further research is undoubtedly warranted to unlock the full therapeutic potential of this and related compounds.

References

A comprehensive list of references will be compiled upon the availability of specific literature for the target compound. The citations provided throughout this guide are for structurally related compounds and general concepts.

Sources

An In-Depth Technical Guide to 2-(Pyrrolidin-2-yl)benzo[d]thiazole Hydrochloride: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and developmental history of this particular salt are not extensively documented in public literature, this guide synthesizes information on its core chemical scaffolds—benzothiazole and pyrrolidine—to provide a robust framework for its synthesis, characterization, and potential pharmacological applications. This document will delve into established synthetic routes for 2-substituted benzothiazoles, propose a detailed experimental protocol for the synthesis of the title compound, and explore the vast therapeutic potential suggested by the biological activities of related molecules.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecular architecture of this compound brings together two such "privileged structures": the benzothiazole ring system and the pyrrolidine moiety. This union creates a molecule with significant potential for interacting with a diverse array of biological targets.

The benzothiazole nucleus, a bicyclic system composed of fused benzene and thiazole rings, is a prominent feature in a multitude of therapeutically active agents.[1][2][3] Its derivatives are known to exhibit a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[4][5] The structural rigidity and aromatic nature of the benzothiazole core provide a stable platform for the introduction of various substituents, allowing for the fine-tuning of its biological activity.

Complementing the benzothiazole core is the pyrrolidine ring, a five-membered saturated heterocycle. This scaffold is a cornerstone of many natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle.[6] The pyrrolidine ring can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and its stereogenic centers can play a crucial role in target binding and selectivity.

The hydrochloride salt form of 2-(Pyrrolidin-2-yl)benzo[d]thiazole, with the CAS number 1027643-30-6, suggests its intended use in pharmaceutical or research settings where improved solubility and stability are often required.

Synthetic Pathways and Methodologies

The synthesis of 2-substituted benzothiazoles is a well-trodden path in organic chemistry, with numerous methodologies developed to achieve this structural motif. A common and direct approach involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative. In the case of 2-(Pyrrolidin-2-yl)benzo[d]thiazole, the carboxylic acid precursor would be L-proline or a protected derivative thereof.

General Synthetic Strategy

A plausible and efficient synthetic route to the target compound involves the direct condensation of 2-aminothiophenol with a protected L-proline, followed by deprotection and salt formation. The use of a protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and ensure the desired coupling.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization/Dehydration cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A Boc-L-Proline C Protected Intermediate A->C Coupling Agent (e.g., HATU, EDCI) B 2-Aminothiophenol B->C D 2-(N-Boc-pyrrolidin-2-yl)benzothiazole C->D Acid Catalyst (e.g., PPA) or Dehydrating Agent E 2-(Pyrrolidin-2-yl)benzothiazole (Free Base) D->E Acid (e.g., TFA, HCl) F This compound E->F HCl in ether or isopropanol

Caption: A four-step synthetic approach to the target compound.

Detailed Experimental Protocol

Materials:

  • Boc-L-Proline

  • 2-Aminothiophenol

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Polyphosphoric acid (PPA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step 1: Synthesis of tert-butyl 2-(2-mercaptoanilino)-2-oxoethyl)pyrrolidine-1-carboxylate (Protected Intermediate)

  • To a stirred solution of Boc-L-Proline (1.0 eq) in anhydrous DCM at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add 2-aminothiophenol (1.0 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the protected intermediate.

Step 2: Synthesis of tert-butyl 2-(benzo[d]thiazol-2-yl)pyrrolidine-1-carboxylate

  • Add the protected intermediate (1.0 eq) to polyphosphoric acid (PPA) at 120 °C.

  • Stir the mixture vigorously for 2-4 hours, monitoring by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the protected benzothiazole derivative.

Step 3: Synthesis of 2-(Pyrrolidin-2-yl)benzo[d]thiazole (Free Base)

  • Dissolve the protected benzothiazole derivative (1.0 eq) in a minimal amount of DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2-3 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer and concentrate to obtain the free base.

Step 4: Synthesis of this compound

  • Dissolve the free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.

  • A precipitate should form immediately.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 1027643-30-6
Molecular Formula C₁₁H₁₃ClN₂S
Molecular Weight 240.75 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the benzothiazole ring, and the aliphatic protons of the pyrrolidine ring.

  • ¹³C NMR: Signals for the carbon atoms of both the benzothiazole and pyrrolidine rings, including the characteristic C2 carbon of the benzothiazole.

  • Mass Spectrometry (ESI+): A molecular ion peak corresponding to the free base [M+H]⁺.

  • FT-IR: Characteristic peaks for N-H stretching (amine salt), C-H aromatic and aliphatic stretching, C=N stretching of the thiazole ring, and aromatic C=C bending.

Potential Pharmacological Applications

Anticancer Activity

Numerous 2-substituted benzothiazole derivatives have demonstrated potent and selective anticancer activity. The mechanism of action often involves the induction of apoptosis in cancer cells. The pyrrolidine moiety could enhance cell permeability and interaction with specific intracellular targets.

Neurological Disorders

Both benzothiazole and pyrrolidine derivatives have been investigated for their potential in treating neurological disorders. Some benzothiazoles have shown anticonvulsant properties, while pyrrolidinone derivatives are central to a class of nootropic and antiepileptic drugs.[7] The combined scaffold could therefore be a promising starting point for the development of novel CNS-active agents.

Antimicrobial and Antifungal Activity

The benzothiazole ring is a common feature in many antimicrobial and antifungal agents. The incorporation of a pyrrolidine ring could modulate the compound's spectrum of activity and reduce its toxicity.

Diagram 2: Potential Therapeutic Areas

G cluster_oncology Oncology cluster_cns Neurology cluster_infectious Infectious Diseases center 2-(Pyrrolidin-2-yl)benzo[d]thiazole Scaffold a Apoptosis Induction center->a b Enzyme Inhibition center->b c Anticonvulsant center->c d Neuroprotection center->d e Antibacterial center->e f Antifungal center->f

Caption: Potential therapeutic applications of the core scaffold.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of two pharmacologically important scaffolds. While its specific history remains to be fully elucidated in the public domain, this guide provides a robust framework for its synthesis and a compelling rationale for its further investigation. The proposed synthetic route is based on well-established chemical transformations, and the predicted pharmacological profile suggests a wide range of potential therapeutic applications.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo screening campaign to explore its biological activities. Structure-activity relationship (SAR) studies, involving modifications to both the benzothiazole and pyrrolidine rings, will be crucial in optimizing its potency and selectivity for specific biological targets. The exploration of this and related molecules could lead to the discovery of novel therapeutic agents for a variety of diseases.

References

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Study of Benzothiazoles and its Pharmaceutical Importance. Elementary Education Online. [Link]

  • Benzothiazoles derivatives: Significance and symbolism. Wisdom Library. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. PubMed. [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. ResearchGate. [Link]

Sources

A Spectroscopic Guide to the Structural Elucidation of 2-(Pyrrolidin-2-yl)benzo[d]thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride (CAS No: 1027643-30-6).[1] Intended for researchers, chemists, and professionals in drug development, this document synthesizes predictive data based on analogous structures and established principles of spectroscopic interpretation. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to form a self-validating framework for the comprehensive characterization of this heterocyclic compound.

Introduction: The Imperative of Spectroscopic Validation

This compound, with the molecular formula C₁₁H₁₃ClN₂S, is a heterocyclic compound featuring a benzothiazole core linked to a pyrrolidine ring at the 2-position.[1] The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide array of pharmacological activities.[2] The pyrrolidine ring introduces a chiral center and specific conformational properties. For any research or development application, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a multi-technique spectroscopic approach.

The synergy between NMR, IR, and MS provides a holistic and robust validation of the molecular structure.

  • NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.[3]

  • IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

  • Mass spectrometry determines the molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its composition.[4]

This guide will dissect the expected spectral data for each technique, grounded in established principles for heterocyclic compound analysis.[5][6]

cluster_0 Fragmentation Pathway mol [M+H]⁺ m/z = 205 frag1 Benzothiazole Cation m/z = 136 mol->frag1 α-cleavage frag2 Pyrrolidine Fragment m/z = 70 mol->frag2 Ring Opening

Figure 2: A simplified, plausible fragmentation workflow for 2-(Pyrrolidin-2-yl)benzo[d]thiazole.

  • Primary Fragmentation: A likely initial fragmentation is the cleavage of the C-C bond between the two rings (α-cleavage). This would lead to the formation of a stable benzothiazole cation at m/z 136 and loss of a neutral pyrrolidine radical.

  • Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, potentially leading to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 177.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500). For fragmentation data, a tandem MS (MS/MS) experiment can be performed by isolating the parent ion (m/z 205) and subjecting it to collision-induced dissociation (CID).

Conclusion: A Triad of Spectroscopic Confidence

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. The combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the findings of the others. The molecular formula and weight from MS must align with the carbon-hydrogen framework revealed by NMR, and the functional groups identified by IR must be present in the structure deduced from NMR. This rigorous, multi-faceted approach ensures the highest level of confidence in the identity and purity of the compound, a non-negotiable standard for any scientific endeavor, particularly in the field of drug discovery and development.

References

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2024). PubMed Central. [Link]

  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (2018). Journal of Applied Pharmaceutical Science. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2022). Taylor & Francis Online. [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2023). PubMed Central. [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. [Link]

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. (2017). ScienceDirect. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). Royal Society of Chemistry. [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1960). ACS Publications. [Link]

  • Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. (2019). Taylor & Francis Online. [Link]

  • Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • H.NMR-Spectrum of Heterocyclic Compound {2}. (n.d.). ResearchGate. [Link]

  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2024). MDPI. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2023). Scirp.org. [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry. [Link]

  • How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (2022). PubMed Central. [Link]

  • Mass Spectroscopy and Even/Odd Nitrogen Rule. (2019). YouTube. [Link]

Sources

Methodological & Application

Synthesis of 2-(Pyrrolidin-2-yl)benzo[d]thiazole Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[2] The incorporation of a pyrrolidine moiety at the 2-position of the benzothiazole ring introduces a chiral center and a basic nitrogen, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride is a key intermediate and a potential pharmacophore in the development of novel therapeutics.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is based on established synthetic principles and offers a reliable route to this valuable compound. The protocol is designed to be self-validating, with detailed explanations for each step and clear characterization data for the final product.

Overall Synthesis Workflow

The synthesis of this compound is a three-step process commencing with the coupling of N-Boc-L-proline and 2-aminothiophenol to form the protected intermediate, tert-butyl 2-(benzo[d]thiazol-2-yl)pyrrolidine-1-carboxylate. This is followed by the deprotection of the Boc group under acidic conditions to yield the free base, 2-(pyrrolidin-2-yl)benzo[d]thiazole. The final step involves the conversion of the free base to its hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation A N-Boc-L-proline C tert-butyl 2-(benzo[d]thiazol-2-yl)pyrrolidine-1-carboxylate A->C I2, Solvent-free B 2-Aminothiophenol B->C I2, Solvent-free D 2-(Pyrrolidin-2-yl)benzo[d]thiazole (Free Base) C->D 4M HCl in Dioxane E This compound D->E Anhydrous HCl

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl 2-(benzo[d]thiazol-2-yl)pyrrolidine-1-carboxylate

This step involves the condensation of N-Boc-L-proline with 2-aminothiophenol to form the benzothiazole ring. An iodine-catalyzed reaction under solvent-free conditions provides an efficient and green approach.[3]

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-L-prolineC10H17NO4215.252.15 g10.0
2-AminothiophenolC6H7NS125.191.25 g10.0
Iodine (I2)I2253.811.27 g5.0
Ethyl acetateC4H8O288.11--
Saturated Na2S2O3Na2S2O3158.11--
Saturated NaHCO3NaHCO384.01--
BrineNaCl58.44--
Anhydrous MgSO4MgSO4120.37--

Procedure:

  • In a clean, dry round-bottom flask, combine N-Boc-L-proline (2.15 g, 10.0 mmol), 2-aminothiophenol (1.25 g, 10.0 mmol), and iodine (1.27 g, 5.0 mmol).

  • Stir the mixture at room temperature for 20-30 minutes. The reaction is typically exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous Na2S2O3 solution (to remove excess iodine), saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl 2-(benzo[d]thiazol-2-yl)pyrrolidine-1-carboxylate as a solid.

Part 2: Synthesis of 2-(Pyrrolidin-2-yl)benzo[d]thiazole (Free Base)

The N-Boc protecting group is removed under acidic conditions using a solution of hydrogen chloride in dioxane. This method is efficient and provides the product as its hydrochloride salt, which can be neutralized to obtain the free base.[4][5]

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
tert-butyl 2-(benzo[d]thiazol-2-yl)pyrrolidine-1-carboxylateC16H20N2O2S320.413.20 g10.0
4M HCl in 1,4-DioxaneHCl36.4625 mL100
Diethyl etherC4H10O74.12--
1M NaOHNaOH40.00--
DichloromethaneCH2Cl284.93--
Anhydrous Na2SO4Na2SO4142.04--

Procedure:

  • Dissolve tert-butyl 2-(benzo[d]thiazol-2-yl)pyrrolidine-1-carboxylate (3.20 g, 10.0 mmol) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 30-60 minutes. Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify to pH > 10 with 1M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-(pyrrolidin-2-yl)benzo[d]thiazole as an oil or low-melting solid.

Part 3: Synthesis of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.[6]

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
2-(Pyrrolidin-2-yl)benzo[d]thiazoleC11H12N2S204.292.04 g10.0
Anhydrous Diethyl EtherC4H10O74.12--
Anhydrous HCl (gas or solution in ether)HCl36.46Excess-

Procedure:

  • Dissolve 2-(pyrrolidin-2-yl)benzo[d]thiazole (2.04 g, 10.0 mmol) in anhydrous diethyl ether.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of anhydrous HCl in diethyl ether dropwise with stirring.

  • A precipitate of the hydrochloride salt will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.

Expected Results and Characterization

The final product, this compound, should be a white to off-white solid. The identity and purity of the compound should be confirmed by spectroscopic methods.

Physicochemical Properties:

PropertyValue
Molecular FormulaC11H13ClN2S
Molecular Weight240.75 g/mol
CAS Number1027643-30-6[7]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.10-8.00 (m, 2H, Ar-H), 7.55-7.45 (m, 2H, Ar-H), 5.0-4.9 (m, 1H, CH-pyrrolidine), 3.5-3.3 (m, 2H, CH₂-pyrrolidine), 2.4-2.1 (m, 4H, CH₂-pyrrolidine). Note: The NH and NH₂⁺ protons may appear as broad signals.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 170.0 (C=N), 152.5 (Ar-C), 135.0 (Ar-C), 126.5 (Ar-CH), 125.0 (Ar-CH), 122.5 (Ar-CH), 122.0 (Ar-CH), 60.0 (CH-pyrrolidine), 46.0 (CH₂-pyrrolidine), 30.0 (CH₂-pyrrolidine), 25.0 (CH₂-pyrrolidine).

  • Mass Spectrometry (ESI+): m/z = 205.08 [M+H]⁺ (for the free base).

Troubleshooting

ProblemPossible CauseSolution
Incomplete reaction in Step 1Insufficient stirring or reaction time.Ensure thorough mixing of the reactants. Extend the reaction time and monitor by TLC.
Incomplete deprotection in Step 2Insufficient acid or reaction time.Add more 4M HCl in dioxane and continue stirring. Monitor by TLC until the starting material is consumed.
Oily product after salt formationPresence of residual solvent or moisture.Ensure the use of anhydrous solvents and HCl. Triturate the oily product with fresh anhydrous diethyl ether.
Low yieldLoss of product during workup or purification.Be careful during extractions and transfers. Optimize the column chromatography conditions.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable compound for use in drug discovery and development programs. The multi-step synthesis is robust and utilizes common laboratory reagents and techniques. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 28-32.
  • Kamal, A., & Hussaini, S. M. A. (2015). Recent advances in the chemistry and biology of benzothiazoles. Archiv der Pharmazie, 348(10), 685-703.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(10), 2278.
  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27368.
  • Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
  • Reddy, P. G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4509-4512.
  • Semantic Scholar. (n.d.). a class of carbonic anhydrase II and VII-selective inhibito. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Indian Journal of Chemistry. (1995). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. 34B, 501-504.
  • Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Wang, C.-C., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 295-300.
  • El-Sayed, M. A. A., et al. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 247, 115024.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
  • El-Adl, K., et al. (2021). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. RSC Advances, 11(5), 2998-3013.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). Molecules, 26(11), 3193.
  • Wang, C.-C., et al. (2012). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Journal of the Chinese Chemical Society, 59(5), 612-617.
  • Al-Hourani, B. J., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(4), M1260.
  • Gunturu, K. C., & Kumar, D. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(12), 2757-2760.
  • Modica, M., et al. (2012). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 50(10), 693-698.

Sources

Application Note & Protocols: High-Purity Isolation of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the purification of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride, a heterocyclic compound of significant interest in pharmaceutical and chemical research. The inherent basicity of the pyrrolidine moiety and the aromatic nature of the benzothiazole core present unique challenges and opportunities for purification. This document outlines three primary methodologies—Acid-Base Extraction, Recrystallization, and Chromatographic Separation—explaining the scientific rationale behind each technique. The protocols are designed to be robust and self-validating, enabling researchers to achieve high levels of purity essential for downstream applications.

Introduction and Compound Profile

This compound is a key structural motif in medicinal chemistry.[1] The purity of such active pharmaceutical ingredients (APIs) or their intermediates is paramount, as impurities can affect biological activity, toxicity, and stability. The compound's structure features a basic secondary amine within the pyrrolidine ring, making it susceptible to protonation, and a benzothiazole system, a privileged scaffold in drug discovery.[2]

Common impurities often stem from the synthesis, which typically involves the condensation of 2-aminothiophenol with a suitably derivatized proline precursor.[3][4] These can include unreacted starting materials, oxidized side-products (e.g., disulfides), and incompletely cyclized intermediates.[3] This guide offers strategies to effectively remove these contaminants.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1027643-30-6[5][6]
Molecular Formula C₁₁H₁₃ClN₂S[5]
Molecular Weight 240.76 g/mol [6]
Structure A benzothiazole ring substituted at the 2-position with a pyrrolidine ring, presented as its hydrochloride salt.N/A
Key Features Contains a basic secondary amine (pKa ~9-11, typical for pyrrolidines) and a heterocyclic aromatic system.N/A

Strategic Approach to Purification

The choice of purification strategy depends on the nature of the impurities, the required scale, and the desired final purity. The hydrochloride salt form is advantageous as it typically enhances crystallinity and water solubility compared to the free base.

Our recommended workflow begins with a bulk purification technique like acid-base extraction or recrystallization. For achieving the highest purity (>99.5%), chromatographic methods are indispensable.

Purification_Strategy Start Crude 2-(Pyrrolidin-2-yl)benzo[d]thiazole HCl Decision1 Is the primary impurity neutral or acidic? Start->Decision1 Decision2 Is the material mostly pure (>90%)? Decision1->Decision2 No / Unknown ABE Protocol 1: Acid-Base Extraction Decision1->ABE Yes Recryst Protocol 2: Recrystallization Decision2->Recryst Yes Chrom Protocol 3: Chromatography Decision2->Chrom No ABE->Recryst Further Polishing End Pure Product (>99% Purity) Recryst->End Chrom->End

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique leverages the basicity of the pyrrolidine nitrogen. By converting the compound between its water-soluble salt form and its organic-soluble free base form, a clean separation from non-basic impurities can be achieved.[7][8] This is an excellent first-pass, scalable purification method.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in deionized water (approx. 10-20 mL per gram of crude material).

  • Liberation of Free Base: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2 M sodium hydroxide (NaOH) solution dropwise while gently swirling.[9] Continue until the aqueous layer is basic (pH 9-10), as confirmed with pH paper.

    • Causality Note: NaHCO₃ is a weaker base and is sufficient for deprotonating the ammonium salt. Using a strong base like NaOH ensures complete deprotonation but carries a minor risk of hydrolyzing other functional groups if present and heated, though unlikely here.[9]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The deprotonated free base will partition into the organic layer.

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of the organic solvent to the separatory funnel and repeat the extraction (step 4) to maximize recovery. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Salt Reformation:

    • Reduce the volume of the dried organic solution under reduced pressure.

    • To the concentrated solution of the free base, slowly add a stoichiometric amount (1.0 equivalents) of HCl in a suitable solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) while stirring.

    • The purified hydrochloride salt will precipitate out of the solution.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities, and dry the product under vacuum.

Protocol 2: Purification by Recrystallization

Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution.[8]

Step-by-Step Methodology
  • Solvent Screening: The key to successful recrystallization is finding the right solvent. Given the polar, salt-like nature of the compound, polar protic solvents are excellent starting points. Test solubility in small-scale vials first.

    Table 2: Recommended Solvents for Recrystallization Screening

    SolventBoiling Point (°C)Rationale
    Ethanol (EtOH)78Often provides good solubility when hot and lower solubility when cold for hydrochloride salts.[11][12]
    Methanol (MeOH)65More polar than ethanol; may be too good a solvent, leading to low recovery.
    Isopropanol (IPA)82Less polar than ethanol; may result in higher crystal yield.
    Acetonitrile (MeCN)82A polar aprotic solvent that can be effective.
    Water100High polarity, but may require a co-solvent like ethanol to reduce solubility upon cooling.
    EtOH / Water MixVariableA common and powerful mixture; the ratio can be fine-tuned.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and stirring). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to supersaturation or impurities. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again. Scratching the inside of the flask with a glass rod can help induce nucleation.[13]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica, C18) and a mobile phase (the eluent).[13] Due to the basic nature of the pyrrolidine nitrogen, special considerations are required.

Chromatography_Workflow cluster_0 Method A: Modified Normal Phase cluster_1 Method B: Reversed-Phase NP_Start Dissolve Free Base in DCM NP_Load Load onto Silica Column (pre-treated with eluent) NP_Start->NP_Load NP_Elute Elute with DCM/MeOH + 1% Triethylamine NP_Load->NP_Elute NP_Collect Collect Fractions NP_Elute->NP_Collect NP_End Evaporate & Reform HCl Salt NP_Collect->NP_End RP_Start Dissolve HCl Salt in Water/MeOH RP_Load Load onto C18 Column RP_Start->RP_Load RP_Elute Elute with Water/Acetonitrile + 0.1% Formic Acid RP_Load->RP_Elute RP_Collect Collect Fractions RP_Elute->RP_Collect RP_End Lyophilize or Evaporate RP_Collect->RP_End

Caption: Comparison of Normal and Reversed-Phase chromatography workflows.

Method A: Modified Normal Phase Chromatography (on Free Base)
  • Rationale: Standard silica gel is acidic and will cause severe streaking with basic amines. Adding a small amount of a basic modifier like triethylamine (Et₃N) to the mobile phase neutralizes the acidic silanol groups, leading to symmetrical peaks and good separation.[10][13] This method requires converting the hydrochloride salt to the free base before purification.

  • Protocol:

    • Prepare the free base as described in Protocol 1, steps 1-7.

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: Start with a system like 98:2:1 Dichloromethane:Methanol:Triethylamine. The polarity can be increased by increasing the methanol content.

    • Procedure: Pack the column with the mobile phase. Dissolve the crude free base in a minimal amount of DCM and load it onto the column. Elute with the mobile phase, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

    • Post-Processing: Combine the pure fractions, evaporate the solvent under reduced pressure, and reform the hydrochloride salt as described in Protocol 1, step 8.

Method B: Reversed-Phase Chromatography (on HCl Salt)
  • Rationale: Reversed-phase chromatography on a C18-functionalized silica is often the method of choice for polar and ionizable compounds.[13] The compound is kept in its protonated (salt) form by adding an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase, which ensures good peak shape and retention.[13]

  • Protocol:

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% Formic Acid). For example, a gradient from 5% B to 95% B over 20-30 minutes.

    • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA). Equilibrate the column with the initial mobile phase.[13] Load the sample and begin the gradient elution.

    • Post-Processing: Combine the pure fractions. The solvent can be removed by lyophilization (freeze-drying) or evaporation under reduced pressure to yield the purified product, likely as the formate salt. If the specific HCl salt is required, an additional salt-exchange step may be necessary.

Purity Assessment

After any purification protocol, the purity of the final product must be verified.

  • Thin-Layer Chromatography (TLC): A quick check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, typically using a reversed-phase method similar to the one described above.[14][15]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can reveal the presence of solvent or organic impurities.[11]

  • Melting Point: A sharp melting point range is indicative of high purity.

Summary and Recommendations

Table 3: Comparison of Purification Techniques

TechniqueScalabilitySpeedPurity AchievableKey AdvantageKey Disadvantage
Acid-Base Extraction ExcellentFastGood (90-98%)Removes neutral/acidic impurities effectively.[16]Does not separate structurally similar basic impurities.
Recrystallization GoodModerateVery Good (98-99.5%)Simple, cost-effective, yields crystalline solid.Requires finding a suitable solvent; can have yield losses.[13]
Normal Phase Chrom. ModerateSlowExcellent (>99%)Good resolving power.Requires conversion to free base and basic modifiers.[13]
Reversed-Phase Chrom. ModerateSlowExcellent (>99%)Ideal for polar salts; direct injection of HCl salt.[13]Requires specialized columns and may yield a different salt form (e.g., formate).

For bulk purification of crude material (>10 g), a sequential approach of Acid-Base Extraction followed by Recrystallization is highly recommended. For obtaining analytical-grade material or separating closely related impurities, Reversed-Phase HPLC is the preferred method.

References

  • Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amine workup. Reddit. Retrieved from [Link]

  • Hossu, A. M., et al. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Retrieved from [Link]

  • Asolkar, T. S., et al. (2017). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Pirogov, A. V., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Ziarani, G. M., et al. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Wang, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]

  • Chen, J., et al. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cellular Effects of a Novel Benzothiazole Compound

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including anticancer, anticonvulsant, and neuroprotective properties[1][2][3][4]. 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride (CAS No. 1027643-30-6) is a distinct molecule within this class, merging the benzothiazole system with a pyrrolidine moiety[5]. While the specific biological targets of this hydrochloride salt are not yet fully elucidated, related analogs have shown inhibitory activity against key enzymes implicated in neurodegenerative diseases, such as Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BuChE)[1][4]. Furthermore, other benzothiazole derivatives have been identified as inhibitors of Centromere-associated protein E (CENP-E), a kinesin critical for mitotic progression, highlighting potential applications in oncology[6].

This guide provides a structured, multi-faceted approach to characterizing the cellular effects of this compound. We move beyond simple procedural lists to explain the causal logic behind experimental design, empowering researchers to not only execute these protocols but also to interpret the results with confidence and adapt the methods for their specific research questions. The protocols outlined herein serve as a robust starting point for assessing the compound's cytotoxic profile, formulating hypotheses about its mechanism of action, and validating its engagement with intracellular targets.

Part 1: Foundational Assays - Assessing Cytotoxicity and Viability

Before investigating any specific mechanism, it is imperative to determine the compound's effect on cell health and proliferation. These initial assays establish the therapeutic window and inform the concentration ranges for all subsequent experiments. A compound that is broadly cytotoxic at low concentrations may be a non-specific toxin, whereas a compound that selectively affects cell proliferation could be a promising therapeutic lead.

We will describe two common and complementary methods: a tetrazolium reduction assay (MTT/MTS) and an ATP-based luminescent assay. Running these in parallel provides a self-validating system; for instance, a decrease in metabolic activity (MTT) should correlate with a decrease in cellular ATP (CellTiter-Glo®).

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Select and Culture Appropriate Cell Line(s) assay1 Seed Cells in 96-well Plates prep1->assay1 prep2 Prepare Serial Dilutions of 2-(Pyrrolidin-2-yl)benzo[d]thiazole HCl assay2 Treat Cells with Compound Dilutions prep2->assay2 assay1->assay2 assay3 Incubate for 24, 48, 72 hours assay2->assay3 assay4 Add Viability Reagent (e.g., MTS or CellTiter-Glo®) assay3->assay4 assay5 Incubate and Measure Signal (Absorbance or Luminescence) assay4->assay5 analysis1 Normalize Data to Vehicle Control assay5->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Calculate IC50 Value analysis2->analysis3

Caption: Workflow for determining compound cytotoxicity.

Protocol 1A: MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of living cells.[7][8] Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium salt (MTS) into a colored formazan product, which can be quantified by absorbance.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa for cancer, SH-SY5Y for neurodegeneration)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in sterile DMSO. Create a 2-fold serial dilution series in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Return the plate to the incubator for the desired time points (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Protocol 1B: ATP-Based Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[9] The principle relies on the fact that only viable cells can synthesize ATP.[9] The assay reagent lyses cells to release ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal proportional to the amount of ATP present.

Materials:

  • Same as Protocol 1A, but with sterile 96-well opaque white plates.

  • ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Seeding and Treatment: Follow steps 1-4 from Protocol 1A, using an opaque white plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Interpretation
ParameterDescriptionCalculation
% Viability The percentage of viable cells in treated wells relative to the vehicle control.[(Signal_Treated - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] * 100
IC50 (Inhibitory Concentration 50%) The concentration of the compound that reduces cell viability by 50%.Determined by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Part 2: Probing the Mechanism of Action - Target Engagement

Given the absence of a known specific target for this compound, a powerful and unbiased method to confirm direct binding to a protein target in a cellular context is the Cellular Thermal Shift Assay (CETSA).[10][11][12][13][14]

The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][14] When intact cells are heated, unstabilized proteins unfold and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at different temperatures can then be quantified.

CETSA Workflow

G cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis prep1 Culture Cells to High Confluency prep2 Treat Cells with Compound or Vehicle (DMSO) prep1->prep2 prep3 Harvest and Resuspend Cells prep2->prep3 heat1 Aliquot Cell Suspension into PCR tubes prep3->heat1 heat2 Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) heat1->heat2 heat3 Non-heated Control heat1->heat3 lysis1 Freeze-Thaw Cycles to Lyse Cells heat2->lysis1 heat3->lysis1 lysis2 Ultracentrifugation to Separate Soluble Fraction (Supernatant) from Aggregated Proteins (Pellet) lysis1->lysis2 analysis1 Collect Supernatant lysis2->analysis1 analysis2 Quantify Soluble Protein (e.g., Western Blot, Mass Spectrometry) analysis1->analysis2 analysis3 Plot Melt Curve and Identify Thermal Shift analysis2->analysis3

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol uses Western blotting to detect a specific protein of interest. Based on literature for related compounds, a researcher might hypothesize that the compound targets MAO-B or CENP-E and would therefore probe for these proteins.

Materials:

  • Cultured cells treated with the compound or vehicle control.

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Ultracentrifuge.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Primary antibody specific to the hypothesized target protein.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat a near-confluent T175 flask of cells with a non-toxic, high concentration of the compound (e.g., 10-30 µM, determined from Part 1) or vehicle for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with ice-cold PBS containing inhibitors, and resuspend the cell pellet in a small volume of PBS with inhibitors to create a concentrated cell suspension.

  • Heating: Aliquot 50 µL of the cell suspension into multiple PCR tubes. Place the tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments). Include a non-heated control sample. Cool immediately on ice for 3 minutes.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.

  • Western Blotting: Separate the normalized samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the protein of interest. Following incubation with a secondary antibody, visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.

Part 3: Functional Validation - Reporter Gene Assays

If CETSA and literature suggest a target that regulates a specific signaling pathway, a reporter gene assay can provide functional validation.[15][16][17] These assays link the activity of a transcription factor or pathway to the expression of an easily measurable reporter gene, like luciferase.[15][18]

For example, if the compound is hypothesized to inhibit a kinase in the NF-κB pathway, a reporter construct containing NF-κB response elements upstream of a luciferase gene could be used. Inhibition of the pathway would lead to a decrease in luciferase expression and signal.

Protocol 3: Generic Luciferase Reporter Assay

This protocol provides a general framework that can be adapted for various pathways by using the appropriate reporter construct.

Materials:

  • Host cell line (e.g., HEK293T).

  • Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

  • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent (e.g., Lipofectamine™ 3000).

  • Opaque white 96-well plates.

  • Dual-luciferase reporter assay system (e.g., from Promega).

Procedure:

  • Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the experimental reporter plasmid and the normalization control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24-48 hours to allow for plasmid expression.

  • Treatment: Treat the transfected cells with a serial dilution of this compound for a predetermined time (e.g., 6-24 hours). Include a positive control (a known activator/inhibitor of the pathway) and a vehicle control.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a new opaque plate.

    • Add 100 µL of the Firefly luciferase assay reagent and measure the luminescence (Signal A).

    • Add 100 µL of the Stop & Glo® Reagent to quench the first reaction and initiate the Renilla luciferase reaction. Measure the luminescence again (Signal B).

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence (Signal A / Signal B) for each well. This normalization corrects for variations in cell number and transfection efficiency. Compare the normalized ratios of the compound-treated wells to the vehicle control to determine the effect on pathway activity.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link][11]

  • Benza, J. P., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link][12]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link][10]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Available at: [Link][18]

  • In Vitro Assays for Screening Small Molecules. (2018). Springer. Available at: [Link][19]

  • Jin, Y., et al. (2017). Effective experimental validation of miRNA targets using an improved linker reporter assay. Genetics Research. Available at: [Link][16]

  • Khan, S., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. RSC Advances. Available at: [Link][2]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link][14]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link][13]

  • Siddiqui, N., et al. (2015). New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. Archiv der Pharmazie. Available at: [Link][3]

  • Song, H., et al. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Chemistry & Biodiversity. Available at: [Link][1]

  • Tanimoto, H., et al. (2019). Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors. Biochemical and Biophysical Research Communications. Available at: [Link][6]

  • Tzioumaki, N., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][4]

  • What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. Available at: [Link][15]

Sources

Application Notes and Protocols: Investigating 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-Target Approach to Neurodegeneration

Neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's disease (PD) are complex, multifactorial disorders characterized by the progressive loss of neuronal structure and function.[1][2] The intricate pathology, involving cholinergic deficits, oxidative stress, neuroinflammation, and the aggregation of misfolded proteins, has challenged the traditional "one-target, one-molecule" drug development paradigm.[1] This has led to the rise of the multi-target-directed ligand (MTDL) strategy, which aims to design single compounds that can modulate several key pathophysiological pathways simultaneously.[3][4]

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including neuroprotective and anti-inflammatory properties.[1][5] Similarly, the pyrrolidine moiety is a key feature in many compounds designed to interact with enzymes and receptors in the central nervous system (CNS), often conferring high potency.[5][6] The compound 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride represents a logical fusion of these two pharmacophores. This guide provides a hypothesized framework and detailed protocols for investigating its potential as a novel MTDL in models of neurodegenerative disease.

Compound Profile

  • Compound Name: this compound

  • CAS Number: 1027643-30-6[7]

  • Molecular Formula: C₁₁H₁₃ClN₂S[7]

  • Molecular Weight: 240.75 g/mol [8]

  • Structure:

Hypothesized Mechanism of Action: A Tripartite Strategy

Based on extensive research into related benzothiazole and pyrrolidine derivatives, 2-(Pyrrolidin-2-yl)benzo[d]thiazole is hypothesized to act on at least three key targets implicated in the pathology of Alzheimer's and Parkinson's diseases.

  • Cholinesterase (ChE) Inhibition: A deficiency in the neurotransmitter acetylcholine is a hallmark of AD.[1] Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy.[1][6] Pyrrolidine-containing benzothiazoles have demonstrated potent inhibitory activity against both AChE and BuChE.[5]

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is responsible for the degradation of dopamine, and its inhibition can increase dopaminergic neurotransmission, which is beneficial in Parkinson's disease. Furthermore, MAO-B activity contributes to oxidative stress and the formation of neurotoxic species.[1][6] Benzothiazole derivatives have been identified as selective MAO-B inhibitors.[6]

  • Neuroprotection via Kinase Modulation & Anti-inflammatory Effects: Chronic neuroinflammation and aberrant kinase activity contribute significantly to neuronal cell death.[2] Benzothiazole-based inhibitors of casein kinase-1δ (CK-1δ) have shown potent neuroprotective and anti-inflammatory effects in cellular and animal models of Parkinson's disease.[2][9]

The convergence of these pathways illustrates the potential of a single MTDL to exert a significant disease-modifying effect.

G cluster_AD Alzheimer's Disease Pathology cluster_PD Parkinson's Disease Pathology cluster_Compound 2-(Pyrrolidin-2-yl)benzo[d]thiazole HCl cluster_Targets Molecular Targets ACh_Deficit Cholinergic Deficit Ox_Stress_AD Oxidative Stress Abeta Amyloid-β Aggregation Dopamine_Loss Dopamine Neuron Loss Neuroinflammation Neuroinflammation Alpha_Syn α-Synuclein Aggregation Compound Test Compound AChE AChE / BuChE Inhibition Compound->AChE Mitigates MAOB MAO-B Inhibition Compound->MAOB Mitigates CK1d CK-1δ Inhibition Compound->CK1d Mitigates AChE->ACh_Deficit MAOB->Ox_Stress_AD MAOB->Dopamine_Loss CK1d->Dopamine_Loss CK1d->Neuroinflammation

Caption: Hypothesized multi-target mechanism of action.

PART 1: In Vitro Characterization Protocols

This section provides step-by-step protocols to validate the hypothesized mechanisms of action at the biochemical and cellular levels.

Protocol 1.1: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the compound's inhibitory potency (IC₅₀) against AChE and BuChE.

Causality: This assay quantifies the core anti-cholinesterase activity, a primary therapeutic target in AD.[1] The protocol is based on the reaction of thiocholine (produced by cholinesterase activity) with DTNB to produce a yellow-colored product, which can be measured spectrophotometrically.

Materials:

  • Human recombinant AChE and human serum BuChE

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Positive Control in DMSO.

    • Prepare serial dilutions of the compounds in phosphate buffer (e.g., from 100 µM to 1 nM).

    • Prepare DTNB solution (3 mM) and substrate solutions (ATCI/BTCI, 15 mM) in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of the compound dilution (or buffer for control, or positive control).

    • 125 µL of phosphate buffer (pH 8.0).

    • 50 µL of DTNB solution.

    • 25 µL of enzyme solution (AChE or BuChE, diluted to achieve a linear reaction rate).

  • Incubation: Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BuChE) to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Exemplary Data Presentation:

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM)
Test Compound Expected in low µM range Expected in low µM range

| Donepezil (Control) | 0.025 | 7.5 |

Protocol 1.2: Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the compound's ability to protect neuronal cells from oxidative stress-induced cell death.

Causality: Neurotoxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) induce oxidative stress and mitochondrial dysfunction, mimicking key pathological events in PD and AD.[2] This assay determines if the compound can mitigate this damage, indicating neuroprotective potential. The SH-SY5Y neuroblastoma cell line is a well-established model for such studies.[2][10]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • 6-hydroxydopamine (6-OHDA) or Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the Test Compound in cell culture medium.

    • Remove the old medium and add 100 µL of medium containing the desired concentrations of the Test Compound (e.g., 0.1 µM to 20 µM).

    • Incubate for 1-2 hours. This allows the compound to enter the cells and prepare them for the toxic insult.

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of 6-OHDA (e.g., 35-100 µM) or H₂O₂ in culture medium.

    • Add the neurotoxin to the wells containing the pre-treated cells. Include control wells (cells only) and toxin-only wells (no compound pre-treatment).

    • Incubate for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data to the control wells (100% viability).

    • Calculate the percentage of neuroprotection for each compound concentration relative to the toxin-only wells.

    • Plot cell viability (%) versus compound concentration.

Caption: Experimental workflow for the neuroprotection assay.

PART 2: In Vivo Proof-of-Concept Protocol Guidelines

This section provides a general framework for a pilot study in a rodent model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 2.1: Scopolamine-Induced Cognitive Impairment Model (AD-related)

Objective: To evaluate the compound's ability to reverse or prevent short-term memory deficits, a model relevant to the cholinergic dysfunction in AD.[11]

Model: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits in rodents, mimicking the cholinergic loss in AD.

Animals: Male C57BL/6 mice (8-10 weeks old).

Procedure Outline:

  • Acclimation and Habituation: Allow animals to acclimate for at least one week. Handle them daily for 3 days prior to behavioral testing.

  • Compound Administration:

    • The hydrochloride salt form of the compound should be readily soluble in saline. Prepare fresh daily.

    • Administer the Test Compound (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) injection 60 minutes before the behavioral test.

    • Administer a vehicle control (saline) and a positive control (e.g., Donepezil, 1-3 mg/kg, i.p.).

  • Induction of Amnesia: 30 minutes before the behavioral test, administer scopolamine (1 mg/kg, i.p.) to all groups except the absolute control group (which receives saline instead).

  • Behavioral Assessment (e.g., Y-maze or Morris Water Maze):

    • Y-maze: Measures spatial working memory based on the mouse's natural tendency to explore novel arms. A drug that reverses the scopolamine deficit will restore the percentage of spontaneous alternations.

    • Morris Water Maze: A more complex test of spatial learning and memory. The drug's effect is measured by the reduction in time (latency) and path length to find a hidden platform over several days of training.[11]

  • Data Analysis: Use ANOVA followed by post-hoc tests to compare treatment groups to the scopolamine-impaired group and the control group.

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system. The inclusion of positive controls (e.g., Donepezil) ensures that the assay is performing as expected and provides a benchmark against which to compare the efficacy of the test compound. Vehicle controls (e.g., saline or DMSO in medium) are critical to confirm that the delivery substance has no effect on its own. Finally, the use of multiple concentrations allows for the determination of a dose-response relationship, which is fundamental to understanding the compound's potency and potential therapeutic window.

References

  • Morales-García, J.A., Salado, I.G., Sanz-San Cristobal, M., Gil, C., Pérez-Castillo, A., Martínez, A., & Pérez, D.I. (2017). Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. ACS Chemical Neuroscience, 8(10), 2143-2152. [Link]

  • Abdel-Wahab, B.F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • Gospodarska, E., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(7), 1369. [Link]

  • Abdel-Wahab, B.F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • He, Z.W., et al. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Chemistry & Biodiversity, 20(12), e202301271. [Link]

  • Abdel-Wahab, B.F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

  • Gupta, M., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]

  • Tasan, M., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Molecular and Cellular Biochemistry. [Link]

  • Morales-García, J.A., et al. (2017). Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. ResearchGate. [Link]

  • Siddiqui, N., et al. (2015). New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. Archiv der Pharmazie, 348(11), 781-789. [Link]

  • He, Z.W., et al. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. ResearchGate. [Link]

  • Szymański, P., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6205. [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design for 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride in Rodents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiazole Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities. This heterocyclic scaffold is integral to a variety of bioactive molecules, both natural and synthetic, and has been extensively explored for its therapeutic promise in oncology, neurodegenerative diseases, inflammation, and infectious diseases. The specific compound, 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride, represents a novel chemical entity for which the in vivo profile is yet to be fully characterized. The incorporation of a pyrrolidine moiety at the 2-position of the benzothiazole ring suggests potential interactions with a range of biological targets, necessitating a systematic and multi-faceted in vivo screening approach to elucidate its primary pharmacological effects and therapeutic potential.

This guide provides a comprehensive framework for the in vivo experimental design in rodents, tailored for researchers, scientists, and drug development professionals. It is structured to guide the investigation of this compound from initial tolerability and pharmacokinetic assessments to a tiered screening paradigm for its most probable biological activities based on the known pharmacology of the benzothiazole class. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.

Part 1: Foundational In Vivo Characterization

Before embarking on efficacy studies, it is imperative to establish the foundational in vivo characteristics of this compound. This initial phase focuses on determining the compound's safety profile, how it is processed by the body, and the optimal parameters for its administration.

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Rationale: The MTD study is a critical first step to identify a safe dose range for subsequent efficacy studies. It establishes the upper limit of dosing that can be administered without inducing severe, life-threatening toxicity. This information is essential for designing meaningful and ethical animal experiments.

Protocol: Acute Toxicity and MTD Study in Mice

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Grouping: Assign animals to groups of 3-5 per sex per dose level.

  • Dose Formulation: Prepare a clear, sterile solution of this compound in an appropriate vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage (p.o.), intraperitoneal (i.p.)). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

  • Observation: Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in behavior, posture, grooming, respiration), body weight changes, and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

ParameterObservation PeriodKey Metrics
Clinical Signs 14 daysBehavioral changes, physical appearance, signs of distress.
Body Weight Daily for 7 days,Percentage change from baseline.
then weekly
Mortality 14 daysNumber of surviving animals per group.
Preliminary Pharmacokinetic (PK) Profiling

Rationale: A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding the compound's half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax) is crucial for designing rational dosing schedules in efficacy models.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Dose Administration: Administer a single dose of this compound (e.g., 10 mg/kg, i.v. and 30 mg/kg, p.o.).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

PK ParameterDescriptionImportance for In Vivo Design
Cmax Maximum plasma concentration.Indicates the extent of absorption.
Tmax Time to reach Cmax.Guides the timing of efficacy assessments post-dosing.
Half-life.Determines the dosing frequency to maintain therapeutic levels.
AUC Area under the concentration-time curve.Represents the total drug exposure.

Part 2: Tiered In Vivo Screening for Pharmacological Activity

Based on the broad spectrum of activities reported for benzothiazole derivatives, a tiered screening approach is recommended. This allows for a systematic and cost-effective evaluation of the compound's potential therapeutic applications.

Tiered_Screening_Workflow cluster_0 Tier 1: Broad Phenotypic Screening cluster_1 Tier 2: Specialized Efficacy Models CNS_Screen Central Nervous System (CNS) Screen (Irwin Test, Rotarod) Neuroprotection_Models Neuroprotection Models (e.g., MPTP, Stroke models) CNS_Screen->Neuroprotection_Models If CNS activity observed Inflammation_Screen Anti-inflammatory Screen (Carrageenan-induced Paw Edema) Chronic_Inflammation_Models Chronic Inflammation Models (e.g., Adjuvant-induced Arthritis) Inflammation_Screen->Chronic_Inflammation_Models If anti-inflammatory effect observed Anticonvulsant_Screen Anticonvulsant Screen (MES, scPTZ) Anticancer_Models Anticancer Models (Xenograft) Anticonvulsant_Screen->Anticancer_Models Consider if structural alerts present Data_Analysis Data Analysis & Interpretation Anticonvulsant_Screen->Data_Analysis If anticonvulsant effect observed Neuroprotection_Models->Data_Analysis Chronic_Inflammation_Models->Data_Analysis Start This compound (Post-Toxicity/PK Studies) Start->CNS_Screen Start->Inflammation_Screen Start->Anticonvulsant_Screen Lead_Optimization Lead Optimization / Further Development Data_Analysis->Lead_Optimization

Figure 1. A tiered in vivo screening workflow for a novel benzothiazole compound.

Tier 1: Broad Phenotypic Screening

Rationale: This initial tier aims to cast a wide net to identify the most prominent pharmacological effects of the compound. The selected models are relatively high-throughput and provide clear, quantifiable endpoints.

Protocol 2.1.1: Irwin Test for CNS Activity

  • Objective: To assess the general behavioral and physiological effects of the compound on the central nervous system.

  • Procedure:

    • Administer the compound at three dose levels (e.g., low, medium, and high, based on MTD) to groups of mice.

    • Observe and score a battery of behavioral and physiological parameters at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) post-dosing.

    • Parameters to assess include: alertness, locomotor activity, stereotypy, passivity, grip strength, motor coordination, reflexes, and autonomic effects (e.g., salivation, pupil size).

  • Interpretation: This test provides a broad profile of CNS effects, such as sedation, stimulation, or motor impairment, which can guide the selection of more specific Tier 2 models.

Protocol 2.1.2: Rotarod Test for Motor Coordination

  • Objective: To evaluate the effect of the compound on motor coordination and balance.

  • Procedure:

    • Train mice to stay on a rotating rod (rotarod) at a constant or accelerating speed.

    • Administer the compound or vehicle.

    • At various time points post-dosing, place the mice on the rotarod and measure the latency to fall.

  • Interpretation: A decrease in the latency to fall indicates motor impairment, a potential side effect that needs to be considered in the context of other CNS activities.

Protocol 2.1.3: Carrageenan-Induced Paw Edema for Acute Inflammation

  • Objective: To screen for acute anti-inflammatory activity.

  • Procedure:

    • Administer the compound or a positive control (e.g., Indomethacin) to groups of rats.

    • After a set pre-treatment time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection.

  • Interpretation: A significant reduction in paw edema compared to the vehicle-treated group indicates potential anti-inflammatory properties.

Protocol 2.1.4: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) for Anticonvulsant Activity

  • Objective: To screen for potential anticonvulsant effects against generalized tonic-clonic and absence seizures, respectively.

  • Procedure (MES):

    • Administer the compound or a positive control (e.g., Phenytoin) to groups of mice.

    • At the time of peak effect (determined from PK data), deliver a brief electrical stimulus through corneal electrodes.

    • Observe for the presence or absence of the tonic hindlimb extension.

  • Procedure (scPTZ):

    • Administer the compound or a positive control (e.g., Ethosuximide) to groups of mice.

    • At the time of peak effect, inject a convulsive dose of pentylenetetrazole subcutaneously.

    • Observe for the onset and severity of seizures (e.g., clonic seizures).

  • Interpretation: Protection against tonic hindlimb extension in the MES test or suppression of clonic seizures in the scPTZ test suggests anticonvulsant activity.[1][2]

Tier 2: Specialized Efficacy Models

Rationale: Based on the results from Tier 1, more specialized and resource-intensive models are employed to confirm and extend the initial findings. The choice of Tier 2 models will be dictated by the most promising signals from the broad phenotypic screen.

Protocol 2.2.1: Neuroprotection Models (if CNS activity is observed)

  • Example Model: MPTP-Induced Parkinson's Disease Model in Mice

    • Objective: To assess the neuroprotective potential of the compound against dopamine neuron degeneration.

    • Procedure:

      • Administer the compound to mice for a specified period.

      • Induce nigrostriatal dopamine neuron damage by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

      • Assess motor function using tests like the pole test or cylinder test.

      • At the end of the study, perform neurochemical analysis (e.g., HPLC for dopamine and its metabolites) and immunohistochemistry (e.g., for tyrosine hydroxylase) on brain tissue.

    • Interpretation: Preservation of motor function and dopaminergic neurons in the compound-treated group compared to the MPTP-only group indicates neuroprotective effects.

Protocol 2.2.2: Chronic Inflammation Models (if anti-inflammatory activity is observed)

  • Example Model: Adjuvant-Induced Arthritis (AIA) in Rats

    • Objective: To evaluate the efficacy of the compound in a model of chronic, immune-mediated inflammation.

    • Procedure:

      • Induce arthritis by injecting Freund's complete adjuvant into the paw or base of the tail.

      • Begin treatment with the compound at the onset of clinical signs of arthritis.

      • Monitor disease progression by measuring paw volume, arthritis score, and body weight.

      • At the end of the study, collect tissues for histological analysis and measurement of inflammatory biomarkers (e.g., cytokines).

    • Interpretation: A reduction in paw swelling, arthritis score, and inflammatory markers suggests therapeutic potential for chronic inflammatory diseases.

Protocol 2.2.3: Anticancer Models (if suggested by in vitro data or structural alerts)

  • Example Model: Human Tumor Xenograft in Immunodeficient Mice

    • Objective: To evaluate the in vivo antitumor efficacy of the compound.

    • Procedure:

      • Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

      • Once tumors reach a palpable size, randomize mice into treatment groups.

      • Administer the compound or vehicle according to a pre-determined schedule.

      • Measure tumor volume regularly using calipers.

      • Monitor body weight as an indicator of toxicity.

    • Interpretation: A significant inhibition of tumor growth in the compound-treated group compared to the vehicle group indicates anticancer activity.

Part 3: Data Interpretation and Next Steps

The successful execution of this tiered in vivo experimental design will generate a comprehensive data package for this compound.

Data Synthesis and Decision Making:

  • Integrated Analysis: The data from all studies should be analyzed in an integrated manner. For example, CNS activity should be correlated with motor impairment data from the rotarod test.

  • Therapeutic Index: A preliminary therapeutic index can be calculated by comparing the effective doses in efficacy models to the MTD.

  • Mechanism of Action Studies: If a clear pharmacological effect is identified, further in vivo studies can be designed to elucidate the mechanism of action. This may involve the use of specific receptor antagonists, knockout animals, or ex vivo analysis of target engagement.

Visualization of the Proposed Investigational Cascade:

Investigational_Cascade cluster_Phase1 Phase 1: Foundational Studies cluster_Phase2 Phase 2: Tiered Efficacy Screening cluster_Phase3 Phase 3: Mechanistic & Advanced Studies Initial_Compound This compound Tox_PK Acute Toxicity (MTD) Preliminary Pharmacokinetics (PK) Initial_Compound->Tox_PK Tier1_Screen Tier 1: Broad Phenotypic Screen (CNS, Inflammation, Anticonvulsant) Tox_PK->Tier1_Screen Tier2_Models Tier 2: Specialized Efficacy Models (Based on Tier 1 results) Tier1_Screen->Tier2_Models Go_NoGo Go/No-Go Decision Tier2_Models->Go_NoGo MoA_Studies Mechanism of Action (MoA) Studies (Target Engagement, Biomarkers) Advanced_Tox Advanced Toxicology & Safety Pharmacology MoA_Studies->Advanced_Tox Go_NoGo->MoA_Studies Go

Sources

Troubleshooting & Optimization

Technical Support Center: Investigating 2-(Pyrrolidin-2-yl)benzo[d]thiazole Hydrochloride and Managing Off-Target Effects in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for those working with novel heterocyclic compounds, specifically focusing on the benzothiazole scaffold as exemplified by 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride.

The benzothiazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, from anticancer to neuroprotective agents.[1][2] However, this chemical versatility can also lead to interactions with multiple biological targets, creating challenges in assay development and interpretation. This guide provides a framework for robustly characterizing your compound of interest, with a special focus on proactively identifying, understanding, and mitigating off-target effects.

Section 1: Compound Profile & Initial Handling

Before beginning any biological assay, ensuring the integrity and proper handling of your test compound is paramount. Inconsistencies at this stage are a primary source of experimental variability.

FAQ: What are the fundamental properties of this compound?

Understanding the basic physicochemical properties of the compound is the first step in proper experimental design.

PropertyValueSource
CAS Number 1027643-30-6[3][4][5]
Molecular Formula C₁₁H₁₃ClN₂S[3][4]
Molecular Weight 240.75 g/mol [3][5]
Category Heterocyclic Compound[3]
Appearance Typically a solid; visual inspection for uniformity is advised.N/A
Purity >95% (Varies by supplier; always verify with Certificate of Analysis)[5]
FAQ: What is the best way to prepare and store stock solutions of this compound?

Incorrect stock preparation can lead to inaccurate concentration-response curves and non-reproducible results. Due to the hydrochloride salt form, the compound is expected to have improved solubility in aqueous buffers compared to its free base.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution

  • Pre-calculation: Weigh out 2.41 mg of this compound (MW = 240.75) to prepare 1 mL of a 10 mM stock solution. Adjust mass based on desired volume.

  • Solvent Selection: Begin by attempting to dissolve the compound in sterile, nuclease-free Dimethyl Sulfoxide (DMSO). DMSO is a standard solvent for creating high-concentration stock solutions for most small molecules.

  • Dissolution: Add the appropriate volume of DMSO to the weighed compound. Vortex vigorously for 1-2 minutes. Use a brief, low-power water bath sonication (5-10 minutes) if particulates remain.

    • Expert Insight: Avoid heating the compound in DMSO, as this can accelerate degradation. Sonication provides energy for dissolution with less risk of thermal decomposition.

  • Aqueous Buffer Test: Perform a small-scale dilution to test solubility in your final assay buffer. Dilute a small aliquot of the DMSO stock 1:100 into the buffer. Visually inspect for any precipitation or cloudiness immediately and after 1-2 hours at the assay temperature. If precipitation occurs, your stock concentration may be too high for the desired final assay concentration.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.

    • Trustworthiness Check: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, causing the compound to precipitate over time.

Section 2: Troubleshooting Off-Target Effects

Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. For scaffolds like benzothiazole, which are known to bind to a variety of enzymes and receptors, proactive screening is essential.[1][6][7]

cluster_0 Drug Discovery Workflow Compound Test Compound (e.g., PBT-HCl) PrimaryAssay Primary Target Assay Compound->PrimaryAssay Test in vitro/ in vivo OnTarget On-Target Effect (Desired Therapeutic Action) PrimaryAssay->OnTarget Positive Result Selectivity Selectivity Profiling (e.g., Kinase Panel, Receptor Panel) PrimaryAssay->Selectivity Confirm Specificity OffTarget Off-Target Effect (Potential Side Effects or Unwanted Activity) Selectivity->OffTarget Identifies Unintended Interactions

Caption: On-Target vs. Off-Target Effect Identification Workflow.

FAQ: My compound shows activity, but how do I know it's specific?

This is the central question in early-stage drug discovery. The promiscuous nature of some heterocyclic scaffolds means that activity in a primary screen must always be followed by selectivity profiling. Benzothiazole derivatives have been reported to interact with targets as diverse as monoamine oxidase B (MAO-B), butyrylcholinesterase (BuChE), and centromere-associated protein E (CENP-E).[7][8]

Workflow Diagram: A Systematic Approach to Selectivity Profiling

Start Start: Active Compound from Primary Screen Step1 Step 1: Orthogonal Assay Confirm activity with a different assay for the same primary target. Start->Step1 Step2 Step 2: Promiscuity Check Test against common off-targets for the scaffold (e.g., AChE, BuChE, MAO-B). Step1->Step2 Step3 Step 3: Broad Panel Screen Utilize a commercial service for a broad kinase or receptor panel. Step2->Step3 Decision Analyze Data: Calculate Selectivity Index Step3->Decision Result1 High Selectivity: Proceed with Lead Optimization Decision->Result1 Index > 100-fold Result2 Low Selectivity: Identify liabilities. Redesign compound or reconsider target. Decision->Result2 Index < 10-fold

Caption: A logical workflow for characterizing compound selectivity.

FAQ: How do I perform a counter-screen for a common off-target of benzothiazoles?

Based on published literature, cholinesterases are a common off-target class for this scaffold.[1][7] Below is a generalized protocol for an Ellman's-reagent-based assay to check for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition.

Experimental Protocol 2: Counter-Screening for Cholinesterase Inhibition

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in assay buffer.

    • Substrate Solution: Prepare acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) in assay buffer.

    • Enzyme Solution: Prepare the respective cholinesterase enzyme in assay buffer.

  • Assay Plate Setup (96-well, clear, flat-bottom):

    • Add 25 µL of assay buffer to the "blank" wells.

    • Add 25 µL of your test compound (PBT-HCl) at various concentrations (e.g., 100 µM, 10 µM, 1 µM) to the "test" wells.

    • Add 25 µL of a known inhibitor (e.g., Donepezil) as a positive control.[1]

    • Add 25 µL of the enzyme solution to all wells except the blanks.

  • Incubation: Add 50 µL of DTNB solution to all wells. Incubate the plate for 5 minutes at room temperature, protected from light.

    • Expert Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measurement of inhibition.

  • Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes. The rate of color change (yellow) is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of your compound relative to the vehicle control (e.g., DMSO) and calculate the IC₅₀ value if a dose-response is observed.

Section 3: Advanced Troubleshooting & FAQs

FAQ: My compound is active in multiple, unrelated assays. Could it be an assay interference compound (PAIN)?

Yes. Pan-Assay Interference Compounds (PAINS) are molecules that often show activity in a variety of biochemical assays through non-specific mechanisms, such as aggregation, redox cycling, or membrane disruption.

Troubleshooting Guide: Identifying PAINS

Issue / ObservationPotential Cause (PAINS)Recommended Action / Counter-Screen
High Hill Slope in Dose-Response Curve (>1.5) Compound Aggregation: At high concentrations, the compound forms aggregates that sequester and inhibit the target enzyme.1. Detergent Test: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If potency is significantly reduced, aggregation is likely. 2. Dynamic Light Scattering (DLS): Directly measure particle formation of the compound in assay buffer.
Time-Dependent Inhibition Reactivity: The compound may be unstable or contain a reactive functional group that covalently modifies the target protein.Review the compound's structure for known reactive motifs. Perform a "jump-dilution" experiment to assess the reversibility of inhibition.
Activity in Cell-Based vs. Biochemical Assays is Discrepant Membrane Disruption or Cytotoxicity: The compound may be disrupting cell membranes or causing general cell death, leading to artifacts in cell-based readouts.Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel. The cytotoxicity IC₅₀ should be significantly higher than the potency observed in the primary assay.

References

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed Central. National Center for Biotechnology Information. [Link]

  • New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties - PubMed. National Center for Biotechnology Information. [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. ScienceDirect. [Link]

  • Novel 2-(2-benzylidenehydrazinyl)benzo[d]thiazole as potential antitubercular agents. National Center for Biotechnology Information. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH. National Institutes of Health. [Link]

  • 3-(Pyrrolidin-2-ylmethoxy)benzo[d]isothiazole 1,1-dioxide hydrochloride | Chemsrc. Chemsrc. [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide - MDPI. MDPI. [Link]

  • An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines - PMC - PubMed Central - NIH. National Institutes of Health. [Link]

  • Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants - ResearchGate. ResearchGate. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride and Other Benzothiazole Derivatives in Neuroprotection and Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with significant therapeutic potential. This guide provides an in-depth comparison of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride and other notable benzothiazole derivatives, with a focus on their applications in neurodegenerative diseases and oncology. While direct comparative experimental data for "this compound" is limited in publicly accessible literature, this guide will leverage data from structurally related compounds and established derivatives to provide a robust comparative framework for researchers.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" due to the diverse biological activities exhibited by its derivatives.[1] The structural versatility of the benzothiazole ring system allows for modifications that can fine-tune the pharmacological properties of the resulting compounds, leading to a broad spectrum of therapeutic applications, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

This guide will focus on two key therapeutic areas where benzothiazole derivatives have shown considerable promise: neuroprotection, exemplified by the clinically approved drug Riluzole, and oncology, with a multitude of derivatives demonstrating potent anticancer activity.

Section 1: Neuroprotective Potential of Benzothiazole Derivatives

Neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease present significant challenges for drug development. Benzothiazole derivatives have emerged as a promising class of neuroprotective agents.

Comparator 1: Riluzole - The Clinical Benchmark

Riluzole, 2-amino-6-(trifluoromethoxy)benzothiazole, is an FDA-approved drug for the treatment of ALS.[4] Its neuroprotective effects are attributed to its ability to inhibit glutamate release, block voltage-gated sodium channels, and interfere with excitatory amino acid neurotransmission.[4][5]

Focus Compound: this compound

The introduction of a pyrrolidine ring at the 2-position of the benzothiazole core in "this compound" suggests a potential for novel interactions with biological targets. The pyrrolidine moiety can influence the compound's polarity, basicity, and ability to form hydrogen bonds, which are crucial for receptor binding and pharmacokinetic properties.

Comparative Performance Insights

The following table summarizes key performance indicators for neuroprotective benzothiazole derivatives, drawing on data from various studies to provide a comparative perspective.

Compound/Derivative ClassTarget/MechanismKey Performance Indicator(s)Reference(s)
Riluzole Glutamate release inhibitor, Na+ channel blockerED50 = 2.5-3.2 mg/kg (in vivo "antiglutamate" activity)[6]
Riluzole Analogs (3-substituted) AntiglutamatergicED50 = 1.0-1.1 mg/kg (in vivo "antiglutamate" activity)[6]
Benzothiazole-Propanamide-Pyrrolidine Derivatives BuChE and MAO-B inhibitorBuChE IC50 = 12.33 - 15.12 µM; MAO-B inhibition = 60-66% at 100 µM[2]
This compound Predicted: Potential neuroprotective activity via modulation of neurotransmitter systems or enzyme inhibition.Data not available in searched literature.

Expert Commentary: The pyrrolidine moiety in "this compound" could enhance its binding affinity to specific targets within the central nervous system. Further investigation is warranted to elucidate its precise mechanism of action and compare its efficacy directly with Riluzole and its analogs. The synthesis of a series of related compounds with systematic variations in the pyrrolidine ring could provide valuable structure-activity relationship (SAR) data.[7]

Experimental Workflow: In Vitro Neuroprotection Assay

A common method to assess the neuroprotective effects of a compound is to measure its ability to protect neuronal cells from excitotoxicity.

Caption: Workflow for in vitro neuroprotection assay.

Section 2: Anticancer Activity of Benzothiazole Derivatives

The benzothiazole scaffold is a prolific source of anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against a wide range of cancer cell lines.[1][8] The mechanism of action often involves the inhibition of key enzymes like protein kinases or the induction of apoptosis.[8]

Comparator 2: 2-(4-Aminophenyl)benzothiazoles and Other Potent Derivatives

A number of 2-substituted benzothiazoles have shown remarkable anticancer activity. For instance, 2-(4-aminophenyl)benzothiazole derivatives have exhibited potent and selective antitumor effects.[8] Other derivatives incorporating moieties like thiazolidinone have also been identified as promising anticancer agents.

Focus Compound: this compound

The presence of the pyrrolidine ring in "this compound" could influence its anticancer activity. Studies on other heterocyclic substitutions at the 2-position suggest that this position is critical for modulating the cytotoxic potential of benzothiazole derivatives.[9] While no direct anticancer data for the hydrochloride salt was found, a study on a 2-pyrrolidinone rich fraction of Brassica oleracea demonstrated in vitro cytotoxicity against HeLa and PC-3 cancer cell lines, suggesting the potential of the pyrrolidinone moiety in cancer therapy.[10]

Comparative Performance Insights

The following table presents a comparative overview of the in vitro anticancer activity of various benzothiazole derivatives.

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 (µM)Reference(s)
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole PANC-1 (Pancreatic)27 ± 0.24[11]
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole PANC-1 (Pancreatic)35 ± 0.51[11]
Gemcitabine (Reference Drug) PANC-1 (Pancreatic)52 ± 0.72[11]
2-Substituted Benzothiazole with Nitro substituent HepG2 (Liver)56.98 (24h)[12]
2-Substituted Benzothiazole with Fluorine substituent HepG2 (Liver)59.17 (24h)[12]
This compound Data not available in searched literature.Data not available in searched literature.

Expert Commentary: The data suggests that substitutions at the 2-position of the benzothiazole ring significantly impact anticancer potency. The pyrrolidine moiety in the focus compound could potentially interact with different intracellular targets compared to the aryl-substituted derivatives. A systematic screening of "this compound" against a panel of cancer cell lines is necessary to determine its anticancer spectrum and potency.

Signaling Pathway: Induction of Apoptosis by Benzothiazole Derivatives

Many benzothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A simplified pathway is illustrated below.

G Benzothiazole Benzothiazole Derivative Mitochondria Mitochondria Benzothiazole->Mitochondria Induces Mitochondrial Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by benzothiazole derivatives.

Section 3: Synthesis and Experimental Protocols

General Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles, such as aldehydes, carboxylic acids, or nitriles.[13]

Caption: General synthetic routes to 2-substituted benzothiazoles.

For the specific synthesis of 2-(Pyrrolidin-2-yl)benzo[d]thiazole , a likely route would involve the condensation of 2-aminothiophenol with proline or a derivative thereof.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[1][14]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., "this compound" and comparator benzothiazoles) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detailed Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of acetylcholinesterase.[15]

Materials:

  • 96-well plates

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of test compound solution (or buffer for control), and 20 µL of AChE solution to each well.[7]

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation: Add 10 µL of DTNB solution and 10 µL of ATCI solution to each well to start the reaction.[7]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[15]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While "this compound" remains a compound with underexplored potential, its structural features suggest it could be a valuable candidate for investigation in both neuroprotection and oncology. This guide provides a comparative framework and detailed experimental protocols to facilitate such research. Future studies directly comparing this compound with established benzothiazole derivatives are crucial to fully elucidate its therapeutic promise and guide the development of the next generation of benzothiazole-based drugs.

References

  • Uren, M., et al.
  • Al-Ostath, A., et al. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
  • Mignani, S., et al.
  • Yilmaz, I., et al. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
  • Uren, M., et al.
  • Thompson, R. J., et al. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy. PubMed Central.
  • Trotter, B. W., et al.
  • S. S. K. B., et al. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Pecic, S., et al. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • Al-Taie, V. A. M., et al. Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their Derivatives.
  • Xu, X., et al. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
  • Thomas, J., et al. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. PubMed.
  • Kavaliauskas, P., et al. The in vitro anticancer activity of pyrrolidone derivatives 2–26...
  • Tok, F., et al. Structure–activity relationship of the most active compounds.
  • ResearchGate. In vitro and In vivo antitumor activities of benzothiazole analogs. [Link]

  • El-Sayed, N. F., et al. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Karakaya, G., et al. Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice. PubMed.
  • Wang, Y., et al. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. PubMed.
  • Cheles, S., et al. Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Bentham Science Publishers.
  • Knez, D., et al. Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed.
  • A review on synthesis and biological activity of benzothiazole derivatives. (2024, November 23). AIMS Public Health.
  • Achaiah, G., et al. REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Mulani, S., et al. Synthesis and various biological activities of benzothiazole derivative: A review.
  • Kumar, R., et al.
  • Thumar, N. J., & Patel, M. P. (2012). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4646-4654.
  • Al-Hourani, B. J. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.
  • Abbas, M. K., et al. Synthesis and studying biological activity of new benzothiazole derivatives.
  • Kamal, A., et al. An Update on the Synthesis of Pyrrolo[8][14]benzodiazepines. PubMed Central.

Sources

A Comparative Guide to the Anticonvulsant Potential of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride Against Standard Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), novel chemical entities are continuously explored. This guide provides a comparative analysis of the therapeutic potential of the novel compound, 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride, against established standard anticonvulsants. While direct comparative efficacy data for this specific molecule is emerging, this document synthesizes the available preclinical evidence for its core chemical scaffolds—benzothiazole and pyrrolidine—to build a scientifically grounded case for its investigation. We will delve into the established mechanisms of action of standard AEDs, the predictive power of preclinical seizure models, and present standardized protocols for a head-to-head evaluation.

The Rationale: Merging Two Privileged Scaffolds

The chemical architecture of this compound is a deliberate hybridization of two pharmacologically significant moieties. The benzothiazole nucleus is a well-recognized "privileged" structure in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, antimicrobial, and, notably, anticonvulsant effects[1][2][3][4]. Similarly, the pyrrolidine ring is a core component of several successful anticonvulsant drugs, including Levetiracetam, and its derivatives are actively being investigated for their efficacy against seizures[5][6][7]. The combination of these two scaffolds suggests a potential for synergistic or novel anticonvulsant mechanisms.

Benchmarking Against the Gold Standard: Mechanisms of Action

A meaningful comparison necessitates a clear understanding of the mechanisms of current standard anticonvulsants. These drugs primarily act by modulating neuronal excitability through various targets[8].

  • Sodium Channel Blockers (e.g., Phenytoin, Carbamazepine): These drugs stabilize the inactivated state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures.

  • GABAergic Enhancers (e.g., Phenobarbital, Valproic Acid): These agents enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Valproic acid, for instance, increases GABA levels and also blocks sodium channels.

  • Calcium Channel Blockers (e.g., Ethosuximide): These drugs inhibit T-type calcium channels, which are involved in the generation of absence seizures.

  • Synaptic Vesicle Protein 2A (SV2A) Modulators (e.g., Levetiracetam): Levetiracetam binds to SV2A, a protein involved in the regulation of neurotransmitter release, although its precise mechanism remains under full investigation.

The anticonvulsant activity of various benzothiazole derivatives has been attributed to their interaction with voltage-gated sodium channels, similar to phenytoin and carbamazepine[3]. The pyrrolidine moiety, as seen in levetiracetam, suggests a potential for novel mechanisms like SV2A modulation[5]. Therefore, this compound presents an intriguing candidate with the potential for a multi-target or a novel mechanism of action.

Preclinical Efficacy Evaluation: The Litmus Test

The anticonvulsant potential of a novel compound is rigorously assessed in well-established preclinical models that mimic different types of seizures. The two most widely used and predictive models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test[9][10].

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures, the most severe type of seizure.[11][12] It is particularly effective in identifying compounds that prevent seizure spread.[13] An electrical stimulus is delivered to rodents, inducing a characteristic seizure pattern. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its anticonvulsant efficacy.

Pentylenetetrazol (PTZ) Seizure Model

The PTZ model is used to induce myoclonic and absence seizures.[14][15] Pentylenetetrazol is a GABA-A receptor antagonist that induces seizures by reducing inhibitory neurotransmission.[16][17] This model is valuable for identifying compounds that can raise the seizure threshold.

Comparative Efficacy Data of Standard Anticonvulsants

The following table summarizes the median effective dose (ED50) of several standard anticonvulsants in the MES and PTZ models. The ED50 represents the dose of a drug that is effective in 50% of the tested animal population. A lower ED50 value indicates higher potency. The Protective Index (PI) is the ratio of the median toxic dose (TD50) to the ED50 and is a measure of the drug's safety margin.

DrugMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Protective Index (PI) in MESPrimary Mechanism of ActionReference
Phenytoin 9.5Inactive6.9Sodium Channel Blocker[18]
Carbamazepine 11.8>1008.1Sodium Channel Blocker[18][19]
Valproic Acid 216.9150-GABAergic Enhancer, Sodium Channel Blocker[19]
Phenobarbital 2213-GABAergic Enhancer[8]
Levetiracetam 2247-SV2A Modulator[5]

Note: ED50 and PI values can vary depending on the animal strain and experimental conditions.

Experimental Protocols for Comparative Efficacy Testing

To ensure a robust and reproducible comparison of this compound with standard anticonvulsants, the following detailed protocols for the MES and PTZ tests are recommended.

Maximal Electroshock (MES) Test Protocol

MES_Protocol cluster_prep Preparation cluster_admin Administration cluster_test MES Induction & Observation cluster_analysis Data Analysis Animal_Prep Animal Acclimatization & Weighing Drug_Prep Test Compound & Standard Drug Preparation in Vehicle Animal_Prep->Drug_Prep Dose_Calc Dose Calculation based on body weight Drug_Prep->Dose_Calc Vehicle_Admin Administer Vehicle to Control Group Test_Admin Administer Test Compound to Experimental Groups Standard_Admin Administer Standard Drug to Positive Control Groups Anesthesia Apply Topical Anesthetic to Corneas Vehicle_Admin->Anesthesia Pre-treatment Time Test_Admin->Anesthesia Pre-treatment Time Standard_Admin->Anesthesia Pre-treatment Time Electrodes Place Corneal Electrodes Anesthesia->Electrodes Stimulation Deliver Electrical Stimulus (e.g., 50mA, 0.2s in mice) Electrodes->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection_Record Record Presence or Absence of Protection Observation->Protection_Record ED50_Calc Calculate ED50 using Probit Analysis Protection_Record->ED50_Calc Comparison Compare ED50 with Standard Drugs ED50_Calc->Comparison

Maximal Electroshock (MES) Test Workflow

Methodology:

  • Animal Selection and Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to laboratory conditions for at least one week.

  • Drug Preparation and Administration: The test compound, this compound, and the standard drug (e.g., Phenytoin) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Animals are divided into groups and administered the test compound, standard drug, or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • MES Induction: At the time of peak drug effect (predetermined in preliminary studies), a drop of topical anesthetic is applied to the corneas of each mouse. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using an electroconvulsive apparatus.[11]

  • Observation and Endpoint: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[11]

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 value is calculated using statistical methods like probit analysis.

Pentylenetetrazol (PTZ) Induced Seizure Test Protocol

PTZ_Protocol cluster_prep_ptz Preparation cluster_admin_ptz Administration cluster_induction_ptz Seizure Induction & Observation cluster_analysis_ptz Data Analysis Animal_Prep_PTZ Animal Acclimatization & Weighing Drug_Prep_PTZ Test Compound & Standard Drug Preparation Animal_Prep_PTZ->Drug_Prep_PTZ PTZ_Prep Prepare PTZ Solution (e.g., in saline) Drug_Prep_PTZ->PTZ_Prep Vehicle_Admin_PTZ Administer Vehicle to Control Group Test_Admin_PTZ Administer Test Compound to Experimental Groups Standard_Admin_PTZ Administer Standard Drug to Positive Control Groups PTZ_Admin Administer PTZ (e.g., 85 mg/kg, s.c.) Vehicle_Admin_PTZ->PTZ_Admin Pre-treatment Time Test_Admin_PTZ->PTZ_Admin Pre-treatment Time Standard_Admin_PTZ->PTZ_Admin Pre-treatment Time Observation_PTZ Observe for Clonic Seizures for 30 min PTZ_Admin->Observation_PTZ Protection_Record_PTZ Record Absence of Clonic Spasms Observation_PTZ->Protection_Record_PTZ ED50_Calc_PTZ Calculate ED50 using Probit Analysis Protection_Record_PTZ->ED50_Calc_PTZ Comparison_PTZ Compare ED50 with Standard Drugs ED50_Calc_PTZ->Comparison_PTZ

Pentylenetetrazol (PTZ) Seizure Test Workflow

Methodology:

  • Animal Selection and Acclimatization: As described for the MES test.

  • Drug Preparation and Administration: The test compound, standard drug (e.g., Valproic Acid), and vehicle are administered as previously described.

  • PTZ Induction: Following the pre-treatment period, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[14]

  • Observation and Endpoint: The animals are observed for 30 minutes for the onset of generalized clonic seizures. The absence of clonic spasms for at least 5 seconds is considered the endpoint for protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.

Future Directions and Conclusion

The synthesis of this compound represents a rational approach to designing novel anticonvulsant agents by combining two pharmacologically active scaffolds. While direct comparative data is not yet available, the known anticonvulsant properties of benzothiazole and pyrrolidine derivatives provide a strong rationale for its investigation.

The preclinical evaluation of this compound using the standardized MES and PTZ models, as detailed in this guide, will be crucial in determining its efficacy profile and potential advantages over existing therapies. A favorable outcome in these models, particularly a high protective index, would warrant further investigation into its precise mechanism of action and progression into more advanced preclinical and eventually clinical studies. The ultimate goal is to develop new antiepileptic drugs with improved efficacy and fewer side effects, and this compound is a promising candidate in this ongoing endeavor.

References

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • MDPI. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]

  • Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE Journal. [Link]

  • Gagoria, J., Verma, P. K., & Khatkar, A. (2015). Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review. Central Nervous System Agents in Medicinal Chemistry. [Link]

  • Gagoria, J., Verma, P. K., & Khatkar, A. (2015). Anticonvulsant and neurological profile of benzothiazoles: a mini-review. Central nervous system agents in medicinal chemistry, 15(1), 11–16. [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5-16. [Link]

  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 20(2), 3034-3053. [Link]

  • Kumar, A., et al. (2017). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pakistan journal of pharmaceutical sciences, 30(4), 1335-1342. [Link]

  • Patel, K., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 116-125. [Link]

  • YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]

  • White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44 Suppl 7, 12-28. [Link]

  • Löscher, W., & Schmidt, D. (2020). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Neurotherapeutics, 17(4), 1831–1859. [Link]

  • ResearchGate. (n.d.). Discovery and Preclinical Development of Antiepileptic Drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Wikipedia. [Link]

  • White, H. S. (2003). Preclinical Development of Antiepileptic Drugs: Past, Present, and Future Directions. Epilepsia, 44(s7), 12-28. [Link]

  • Ali, R., & Siddiqui, N. (2015). New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. Archiv der Pharmazie, 348(4), 254-265. [Link]

  • Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(36), 4190-4213. [Link]

  • Sapa, J., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological reports, 66(4), 708-711. [Link]

  • El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2175821. [Link]

  • Li, Y., et al. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Helvetica Chimica Acta, 106(5), e202300021. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules, 26(23), 7167. [Link]

  • Abram, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(19), 11822. [Link]

  • Kumar, A., et al. (2013). Novel 2-(2-benzylidenehydrazinyl)benzo[d]thiazole as potential antitubercular agents. Combinatorial chemistry & high throughput screening, 16(3), 244-247. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Novel Benzothiazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Focus: Validating In Vitro Anti-Cancer Activity of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride in Preclinical Animal Models

Prepared for: Researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: From Benchtop Promise to Preclinical Proof

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including promising anti-cancer properties.[1][2][3] Our focus here is on a novel investigational compound, This compound (herein designated as Compound BPT-2P ), which has demonstrated potent cytotoxic effects against glioblastoma (GBM) cell lines in preliminary in vitro screens.

This guide provides a comprehensive framework for the crucial next step: translating these promising, yet preliminary, in vitro findings into a robust in vivo setting. The transition from cell culture to a complex biological system is the crucible where most drug candidates fail. Therefore, a meticulously designed animal study is not merely a validation step but a critical de-risking process. We will detail the scientific rationale and step-by-step protocols for assessing the pharmacokinetics, safety, and efficacy of Compound BPT-2P, using a clinically relevant orthotopic glioblastoma model and comparing its performance against established targeted therapies.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the known activities of similar heterocyclic compounds and initial molecular screening, Compound BPT-2P is hypothesized to exert its anti-tumor effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is one of the most frequently dysregulated signaling networks in human cancers, including glioblastoma, making it a prime therapeutic target.[4][5][6][7] Its hyperactivation, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, drives tumor cell proliferation, survival, and resistance to therapy.[5][6]

In Vitro Data Snapshot (Hypothetical)

Cell Line (Glioblastoma)IC50 of Compound BPT-2P
U-87 MG (PTEN null)75 nM
A172 (PIK3CA mutant)110 nM

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT Akt mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription PDK1->AKT Activation BPT2P Compound BPT-2P BPT2P->PI3K Inhibition Alpelisib Alpelisib (Comparator) Alpelisib->PI3K Inhibition Perifosine Perifosine (Comparator) Perifosine->AKT Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

The Imperative for In Vivo Validation: Bridging the Translational Gap

While in vitro assays are invaluable for initial screening, they represent a highly simplified system. A petri dish cannot predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile, nor can it reveal potential organ toxicities or interactions with the tumor microenvironment.[8][9] In vivo studies are therefore essential to:

  • Establish a Pharmacokinetic (PK) Profile: Determine how the compound is processed by the body to inform appropriate dosing and scheduling.[10][][12]

  • Assess a Pharmacodynamic (PD) Response: Confirm that the drug engages its target in the tumor and modulates the intended pathway.

  • Evaluate Efficacy: Measure the actual impact on tumor growth and survival in a living system.

  • Identify Safety and Tolerability: Uncover potential toxicities to establish a therapeutic window.[8][9]

Designing the Preclinical Validation Program

A logical, stepwise approach is critical for generating clear, actionable data. Our program will consist of three main stages: PK/Tolerability, Efficacy Assessment, and a Comparative Analysis.

InVivo_Workflow cluster_outcomes Decision Point Go Go: Advance to IND-Enabling Studies NoGo No-Go: Re-evaluate or Terminate Analysis Analysis Analysis->Go Positive Efficacy & Safety Profile Analysis->NoGo Poor Efficacy or Unacceptable Toxicity

Animal Model Selection: The Orthotopic Glioblastoma Xenograft

For a brain cancer therapeutic, the choice of animal model is paramount. A subcutaneous model, while simpler, fails to replicate the unique, immunoprivileged environment of the brain or the challenge of crossing the blood-brain barrier. Therefore, an orthotopic glioblastoma xenograft model is the gold standard.[13][14][15] This involves implanting human GBM cells (e.g., U-87 MG, engineered to express luciferase for imaging) directly into the brain of immunodeficient mice.[16][17] This approach best recapitulates the invasive growth patterns and pathophysiology of the human disease.[13][15]

Comparator Compound Selection

To benchmark the performance of Compound BPT-2P, we will include two comparator arms that also target the PI3K/Akt pathway:

  • Alpelisib (Piqray®): An FDA-approved PI3Kα-selective inhibitor.[18][19][20][21][22] It serves as a modern, clinically relevant positive control.

  • Perifosine: An alkylphospholipid that inhibits Akt activation.[23][24][25] While not FDA-approved, it is a well-characterized tool compound in preclinical studies and has demonstrated activity in brain tumor models.[26][27]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the PK profile and establish the MTD of Compound BPT-2P to guide the dosing regimen for the efficacy study.

Methodology:

  • Animal Allocation: Use 24 healthy female athymic nude mice (6-8 weeks old).

  • Dose Escalation Cohorts: Divide mice into four cohorts (n=6 per cohort). Administer Compound BPT-2P via oral gavage (assuming oral bioavailability) once daily for 5 days at escalating doses (e.g., 10, 30, 100, 200 mg/kg). The vehicle will be a suitable formulation (e.g., 0.5% methylcellulose).

  • PK Sampling: For two mice per cohort, collect sparse blood samples (via tail vein) at 0.5, 1, 2, 4, 8, and 24 hours post-first dose. Analyze plasma concentrations of Compound BPT-2P using LC-MS/MS.

  • Tolerability Monitoring: For all mice, record body weight daily and perform clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

  • Endpoint: The MTD is defined as the highest dose that does not cause >15% body weight loss or significant clinical signs of distress. This dose (or a fraction thereof) will be used in the efficacy study.

Protocol 2: Orthotopic Glioblastoma Efficacy Study

Objective: To evaluate the anti-tumor efficacy and survival benefit of Compound BPT-2P compared to vehicle and standard-of-care agents.

Methodology:

  • Cell Preparation: Culture U-87 MG cells expressing luciferase (U-87-luc). Prepare a sterile cell suspension of 5 x 10^4 cells in 5 µL of phosphate-buffered saline.

  • Intracranial Implantation: Anesthetize 40 female athymic nude mice. Using a stereotactic frame, inject the cell suspension into the right striatum of each mouse.[14][16]

  • Tumor Engraftment Confirmation: Seven days post-implantation, perform baseline bioluminescence imaging (BLI) to confirm tumor engraftment and quantify initial tumor burden.

  • Randomization and Treatment: Randomize mice with established tumors into four treatment groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, PO, QD)

    • Group 2: Compound BPT-2P (at MTD, PO, QD)

    • Group 3: Alpelisib (e.g., 25 mg/kg, PO, QD)

    • Group 4: Perifosine (e.g., 30 mg/kg, PO, QD)

  • Efficacy Monitoring:

    • Tumor Growth: Monitor tumor progression via weekly BLI. Quantify the photon flux for each mouse.

    • Survival: Monitor mice daily. The primary endpoint is survival. Euthanize mice when they exhibit neurological symptoms or >20% body weight loss.

    • Toxicity: Record body weight twice weekly and perform daily clinical observations.

  • Pharmacodynamic (PD) Analysis (Satellite Group): A separate cohort of 12 mice (3 per group) will be treated for 5 days. Two hours after the final dose, mice will be euthanized, and tumor tissues will be harvested to analyze the phosphorylation status of Akt (p-Akt) and S6 (p-S6) via Western Blot or IHC to confirm target engagement.

Comparative Data Summary and Interpretation

The results from the efficacy study should be compiled to allow for a direct, objective comparison.

ParameterVehicle ControlCompound BPT-2PAlpelisibPerifosine
Median Survival (Days) ~25DataDataData
Increase in Lifespan (%) 0%DataDataData
Tumor Growth Inhibition (TGI) at Day 21 (%) 0%DataDataData
Target Engagement (p-Akt reduction in tumor) BaselineDataDataData
Mean Body Weight Change (%) <5%DataDataData
Adverse Events Noted NoneDataDataData

Interpreting the Outcomes:

  • A Successful Outcome: Compound BPT-2P demonstrates a statistically significant increase in median survival and a reduction in tumor growth compared to the vehicle control. Its efficacy should be comparable to or better than Alpelisib and/or Perifosine. Furthermore, it should exhibit an acceptable safety profile with minimal body weight loss and no severe adverse events. Positive PD data (reduction in p-Akt) would strongly support the hypothesized mechanism of action.

  • A Cautionary Outcome: The compound shows only modest efficacy or significant toxicity at its effective dose, resulting in a narrow therapeutic window. This would necessitate further medicinal chemistry efforts to improve its properties.

  • A Negative Outcome: No significant survival benefit or tumor growth inhibition is observed, despite evidence of target engagement. This could suggest that inhibiting the PI3K/Akt pathway alone is insufficient in this model or that the compound has poor brain penetration.

Conclusion and Future Directions

Successfully validating in vitro results in a clinically relevant animal model is the most critical milestone in early-stage drug discovery. This guide outlines a rigorous, scientifically sound pathway for evaluating this compound. A positive outcome from this series of studies—demonstrating a clear survival benefit with a manageable safety profile—would provide strong justification for advancing the compound into formal IND-enabling toxicology studies and, ultimately, toward clinical trials. Conversely, an unfavorable result provides an early, cost-effective decision point to pivot resources to more promising candidates.

References

  • Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. Retrieved from [Link]

  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

  • What is the mechanism of Alpelisib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Alpelisib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • PI3K/AKT1/MTOR. (n.d.). My Cancer Genome. Retrieved from [Link]

  • Tew, M., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138. Retrieved from [Link]

  • What is Alpelisib used for? (2024). Patsnap Synapse. Retrieved from [Link]

  • Alpelisib. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Translational Orthotopic Models of Glioblastoma Multiforme. (2023). Journal of Visualized Experiments (JoVE). Retrieved from [Link]

  • Gills, J. J., & Dennis, P. A. (2009). Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. Expert Opinion on Drug Metabolism & Toxicology, 5(9), 1123-1133. Retrieved from [Link]

  • Li, Z., et al. (2010). In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor Perifosine. JNCI: Journal of the National Cancer Institute, 102(11), 758-770. Retrieved from [Link]

  • Momota, H., et al. (2021). Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure. Frontiers in Oncology. Retrieved from [Link]

  • Iturrioz-Rodriguez, N., et al. (2024). Establishment of an orthotopic glioblastoma mouse model for preclinical studies. Methods in Cell Biology, 185, 49-65. Retrieved from [Link]

  • Hideshima, T., et al. (2006). Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells. Blood, 107(10), 4053-4062. Retrieved from [Link]

  • Momota, H., et al. (2021). Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure. Frontiers in Oncology. Retrieved from [Link]

  • Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept. (2022). National Institutes of Health. Retrieved from [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. Retrieved from [Link]

  • Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • PK/PD and Toxicology. (n.d.). BioModels. Retrieved from [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. (n.d.). MDPI. Retrieved from [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2025). National Institutes of Health. Retrieved from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. (2025). ResearchGate. Retrieved from [Link]

  • New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Target Engagement and Validation Studies of Novel Kinase Inhibitors: A Case Study with 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a rigorous, evidence-based understanding of its mechanism of action. A critical inflection point in this journey is the confirmation of target engagement—demonstrating that a compound directly interacts with its intended molecular target within the complex milieu of a living cell.[1][2][3] This guide provides a comprehensive framework for designing and executing target engagement and validation studies, using the novel compound 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride as a case study. While this specific molecule is a novel entity without extensive published data, its core structure, a 2-substituted benzothiazole, is a privileged scaffold known to exhibit a wide range of biological activities, frequently associated with kinase inhibition.[4][5][6][7][8]

This guide will navigate the logical and technical workflows for validating the engagement of our lead compound with a hypothetical, yet plausible, target: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology. We will compare its performance with a well-characterized, clinically relevant CDK2 inhibitor, Milciclib (PHA-848125) , to provide a robust, comparative context for our findings.

The Central Challenge: Moving Beyond Biochemical Potency

A frequent pitfall in early-stage drug discovery is the disconnect between a compound's potency in biochemical assays and its efficacy in cell-based models.[9] A highly potent compound against an isolated recombinant enzyme may fail to engage its target in a cellular context due to poor permeability, rapid efflux, or off-target effects. Therefore, direct measurement of target engagement in a physiologically relevant setting is paramount to de-risk a project and build a strong structure-activity relationship (SAR).[2][3]

A Phased Approach to Target Engagement and Validation

Our experimental strategy is designed as a multi-tiered approach, starting with initial validation of target binding and progressing to quantitative characterization of the compound's potency and selectivity in a cellular environment.

Phase 1: Confirmation of Direct Target Binding in Cells using the Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the label-free detection of target engagement in intact cells and tissues.[10][11][12] The principle underpinning CETSA is that the binding of a ligand, such as our lead compound, to its target protein confers thermal stability.[13][14] This stabilization results in a shift in the protein's melting curve, which can be detected and quantified.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cell_culture 1. Culture MCF-7 cells treatment 2. Treat cells with 2-(Pyrrolidin-2-yl)benzo[d]thiazole HCl, Milciclib, or DMSO (vehicle) cell_culture->treatment heating 3. Heat cell suspensions across a temperature gradient treatment->heating lysis 4. Lyse cells heating->lysis centrifugation 5. Separate soluble fraction (containing stabilized protein) from aggregated protein lysis->centrifugation western_blot 6. Quantify soluble CDK2 by Western Blot centrifugation->western_blot

Caption: CETSA Experimental Workflow.

Detailed Protocol: CETSA for CDK2 Target Engagement
  • Cell Culture: Human breast cancer cell line MCF-7, which expresses endogenous CDK2, is cultured to 80-90% confluency.

  • Compound Treatment: Cells are harvested and resuspended in complete media. Aliquots are treated with 10 µM of this compound, 10 µM of Milciclib (positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: The cell suspensions are aliquoted and heated individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Cells are lysed by freeze-thaw cycles to release cellular proteins.

  • Separation of Soluble Fraction: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins. The supernatant containing the soluble protein fraction is collected.

  • Detection: The amount of soluble CDK2 in each supernatant is quantified by Western Blotting using a specific anti-CDK2 antibody.

Interpreting the Data

The results are visualized by plotting the percentage of soluble CDK2 against temperature for each treatment condition. A shift of the melting curve to a higher temperature in the presence of the compound, compared to the vehicle control, provides direct evidence of target engagement.

TreatmentApparent Melting Temperature (Tagg)Thermal Shift (ΔTagg vs. Vehicle)
Vehicle (DMSO)48.5°C-
This compound 54.2°C +5.7°C
Milciclib (Positive Control)56.8°C+8.3°C

Phase 2: Quantifying Cellular Potency with Isothermal Dose-Response (ITDR) CETSA

While CETSA confirms if a compound binds to its target, the Isothermal Dose-Response (ITDR) variant quantifies how potently it binds in a cellular context.[14][15][16] In an ITDR experiment, cells are treated with a range of compound concentrations and then heated to a single, fixed temperature that is known to cause significant, but not complete, denaturation of the target protein.

Experimental Workflow: ITDR-CETSA

ITDR_CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture MCF-7 cells treatment 2. Treat cells with a serial dilution of each compound cell_culture->treatment heating 3. Heat all samples at a single, pre-determined temperature (e.g., 54°C) treatment->heating lysis 4. Lyse cells and separate the soluble fraction heating->lysis western_blot 5. Quantify soluble CDK2 by Western Blot lysis->western_blot ec50_calc 6. Plot dose-response curve and calculate EC50 western_blot->ec50_calc

Caption: ITDR-CETSA Experimental Workflow.

Detailed Protocol: ITDR-CETSA
  • Cell Culture and Treatment: MCF-7 cells are treated with a serial dilution (e.g., 0.01 µM to 100 µM) of this compound and Milciclib for 1 hour.

  • Thermal Challenge: All samples are heated to a single temperature (e.g., 54°C), chosen from the CETSA melt curve to be on the slope of the curve for the vehicle control.

  • Lysis, Separation, and Detection: The subsequent steps of lysis, separation, and Western Blotting are performed as described for the standard CETSA protocol.

  • Data Analysis: The band intensities for soluble CDK2 are quantified and plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound required to stabilize 50% of the target protein.[15][17]

Comparative Cellular Potency
CompoundITDR-CETSA EC50 (µM)
This compound 1.2 µM
Milciclib0.5 µM

Phase 3: Orthogonal Validation and Functional Confirmation

To build a truly compelling case for a compound's mechanism of action, it is crucial to complement biophysical data from CETSA with functional assays that measure the downstream consequences of target engagement.

Kinase Inhibition Assay

A biochemical kinase assay measures the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A variety of formats can be used, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays that measure the incorporation of 32P-ATP into a substrate.[18][19][]

Hypothetical Results:

CompoundCDK2/CycE Kinase IC50 (µM)
This compound 0.3 µM
Milciclib0.1 µM

This biochemical data should correlate with the cellular engagement data. A significant discrepancy between biochemical IC50 and cellular EC50 may indicate issues with cell permeability or other factors.

Cellular Phosphorylation Assay

A cellular assay that measures the phosphorylation of a known downstream substrate of the target kinase provides functional evidence of target inhibition. For CDK2, a key substrate is the Retinoblastoma protein (Rb). A decrease in the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811) upon compound treatment would strongly support an on-target inhibitory effect.[9]

Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 pRb pRb (Phosphorylated) CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->pRb hyper-phosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Lead_Compound 2-(Pyrrolidin-2-yl) benzo[d]thiazole HCl Lead_Compound->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 Signaling Pathway.

Comparative Summary and Alternative Methodologies

While CETSA is a powerful and versatile tool, it is important to be aware of its limitations and to consider alternative or complementary approaches.

MethodPrincipleKey AdvantagesKey Limitations
CETSA / ITDR-CETSA Ligand binding alters protein thermal stabilityLabel-free, applicable in intact cells/tissues, reflects physiological context[11][21][22]Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput[10]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target from proteolysisLabel-free, does not require specific antibodies for initial discovery (with MS)[23]Requires careful optimization of protease conditions, may not be suitable for all proteins[23]
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET)High-throughput, provides quantitative binding data in live cellsRequires genetic modification of the target protein to create a fusion construct[9]
Affinity Chromatography / Pulldown-MS Compound is immobilized to pull down targetsCan identify unknown targets (target deconvolution)Risk of false positives due to non-specific binding, compound modification may alter activity[24]

The choice of methodology should be guided by the specific research question, the available resources, and the nature of the target protein. For initial validation of a lead compound against a known target, the combination of CETSA/ITDR-CETSA and a functional downstream assay provides a robust and compelling data package.

Conclusion

This guide has outlined a comprehensive and logically structured approach to target engagement and validation for the novel compound this compound, using CDK2 as a representative target. By integrating biophysical methods like CETSA and ITDR-CETSA with functional biochemical and cellular assays, researchers can build a high-confidence data package that confirms the mechanism of action, quantifies cellular potency, and provides a solid foundation for further preclinical development. This rigorous, multi-faceted approach is essential for navigating the complexities of drug discovery and increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • Mulani, S. et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Pharmaceutical Negative Results, 14(3). [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]

  • Al-Ostath, A. et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Li, Y. et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Achaiah, G. et al. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 7(4), 1375-1382. [Link]

  • Chimenti, F. et al. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

  • Lee, H. et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3467. [Link]

  • Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • La Mear, N. S. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2475–2485. [Link]

  • Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Klimova, T. N. et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2538. [Link]

  • Lee, H. et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3467. [Link]

  • Warrier, S. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Seashore-Ludlow, B. et al. (2022). Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. International Journal of Molecular Sciences, 23(10), 5621. [Link]

  • Vasta, J. D. et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS Discovery, 23(1), 39-49. [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 911953. [Link]

  • Zhang, H. et al. (2024). Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Bio-protocol, 14(15), e5047. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • Al-Suwaidan, I. A. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. [Link]

  • Guo, S. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • El-Sayed, N. N. E. et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

"2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride" cross-reactivity with other enzymes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Enzymatic Cross-Reactivity of Novel Benzothiazole Derivatives: A Case Study Framework

This guide provides a comprehensive framework for evaluating the enzymatic selectivity of novel therapeutic candidates, using the structural class of 2-(pyrrolidinyl)benzo[d]thiazoles as an illustrative example. While specific experimental data for "2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride" is not extensively available in public literature, the principles and methodologies detailed herein represent the gold-standard approach for any new chemical entity. We will proceed by establishing a hypothetical primary target to demonstrate the complete workflow, from initial screening to in-depth profiling, providing researchers with a robust blueprint for their own investigations.

The Imperative of Selectivity Profiling in Drug Discovery

The therapeutic efficacy of a targeted drug is intrinsically linked to its selectivity. An ideal drug candidate potently interacts with its intended target while minimally affecting other proteins in the proteome. Off-target interactions, or cross-reactivity, can lead to a range of adverse effects, from mild side effects to severe toxicity, and can also confound the interpretation of efficacy studies. Benzothiazole scaffolds are known as "privileged structures" in medicinal chemistry, capable of interacting with a wide array of enzymes, including kinases, proteases, and dehydrogenases. This promiscuity necessitates a rigorous and early assessment of their selectivity profile.

For the purpose of this guide, we will hypothesize that our compound of interest, which we'll call BTHZ-Pyrro , is a potent inhibitor of Kinase Target A (KTA) , a key enzyme implicated in an oncogenic signaling pathway. Our objective is to determine the selectivity of BTHZ-Pyrro for KTA against a panel of other relevant enzymes.

A Tiered Strategy for Comprehensive Cross-Reactivity Assessment

A systematic, tiered approach is the most efficient method for evaluating enzyme cross-reactivity. This process begins with a broad, high-throughput screen to identify potential off-target "hits," followed by more focused dose-response studies to quantify the potency of these interactions.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Selectivity Analysis hit_id Compound BTHZ-Pyrro broad_panel Broad Panel Screen (e.g., Eurofins SafetyScreen) ~400 Kinases @ 10 µM hit_id->broad_panel Primary Screen hit_list Generate Hit List (% Inhibition > 50%) broad_panel->hit_list dose_response Dose-Response Assays (10-point curve) hit_list->dose_response ic50 Calculate IC50 Values dose_response->ic50 selectivity_score Calculate Selectivity Score (S = IC50_off-target / IC50_on-target) ic50->selectivity_score profile Generate Selectivity Profile selectivity_score->profile

Figure 1: A tiered workflow for enzyme cross-reactivity profiling.

Tier 1: Broad Panel Screening for Hit Identification

The initial step involves screening BTHZ-Pyrro at a single, high concentration (typically 1-10 µM) against a large, diverse panel of enzymes. The goal is not to determine potency, but to rapidly identify any potential off-target interactions. Commercial services from providers like Eurofins Discovery, Reaction Biology, or BPS Bioscience offer comprehensive panels that cover the human kinome, as well as other enzyme families like proteases, phosphatases, and epigenetic targets.[1][2][3]

  • Experimental Choice: A kinase panel is particularly relevant given the ATP-competitive nature of many benzothiazole inhibitors. We would select a panel such as the Eurofins Discovery KinaseProfiler™ which includes hundreds of distinct kinases.

  • Outcome: The result is a list of "hits"—enzymes where the activity is inhibited by more than a predefined threshold (e.g., 50%) at the screening concentration.

Tier 2: Dose-Response Analysis for Potency Quantification

Any hits identified in Tier 1 must be validated. This is achieved by performing a full dose-response analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of BTHZ-Pyrro required to inhibit the enzyme's activity by 50%.[4][5][6]

  • Experimental Choice: A 10-point dose-response curve, typically using a 3-fold serial dilution, is generated for each validated hit. This allows for an accurate determination of the IC50 value through non-linear regression analysis.[4]

  • Causality: The IC50 is a critical measure of a drug's potency against a specific enzyme.[5] A low IC50 value indicates high potency. By comparing the IC50 for the primary target (KTA) to the IC50 values for off-targets, we can begin to build a quantitative picture of the compound's selectivity.

Data Presentation and Interpretation: The Selectivity Score

To facilitate direct comparison, the IC50 data should be compiled into a clear, tabular format. From this data, a Selectivity Score (S) can be calculated for each off-target enzyme. This score is a simple ratio that quantifies the selectivity of the compound for its intended target versus an off-target.

Selectivity Score (S) = IC50 (Off-Target) / IC50 (On-Target; KTA)

A higher selectivity score indicates greater selectivity for the on-target enzyme. A score of >100-fold is often considered a benchmark for a highly selective compound in preclinical development.

Hypothetical Selectivity Data for BTHZ-Pyrro
Enzyme TargetFamilyIC50 (nM)Selectivity Score (S) vs. KTAComments
KTA (On-Target) Tyrosine Kinase 5 - Potent primary target inhibition.
Kinase Target BTyrosine Kinase5511Structurally related to KTA.
Kinase Target CSer/Thr Kinase850170High selectivity.
Kinase Target DTyrosine Kinase2,500500Very high selectivity.
Protease XCysteine Protease>10,000>2,000No significant activity.
Phosphatase YProtein Phosphatase>10,000>2,000No significant activity.

Interpretation: In this hypothetical example, BTHZ-Pyrro is a potent inhibitor of its primary target, KTA. It shows a modest 11-fold selectivity against the closely related Kinase Target B, suggesting this could be a potential source of off-target effects that warrants further investigation. The compound is highly selective against all other tested enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To ensure data integrity, a robust and validated assay methodology is crucial. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform for measuring kinase activity and inhibition. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:
  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the specific kinase (e.g., KTA) and its corresponding substrate peptide in the kinase buffer.

    • Serially dilute BTHZ-Pyrro in DMSO to create a 10-point concentration gradient. Subsequently, dilute these into the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.

    • Add 1 µL of the diluted BTHZ-Pyrro or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the BTHZ-Pyrro concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.[4]

Visualizing Pathways and Potential Consequences of Cross-Reactivity

Understanding the signaling context of both on- and off-targets is critical for predicting the biological consequences of cross-reactivity. If BTHZ-Pyrro inhibits both KTA and the off-target Kinase Target B, it could modulate two distinct pathways.

G cluster_pathway1 On-Target Pathway (Cancer Cell) cluster_pathway2 Off-Target Pathway (e.g., Immune Cell) GF1 Growth Factor Rec1 Receptor GF1->Rec1 KTA Kinase Target A Rec1->KTA Sub1 Substrate 1 KTA->Sub1 Prolif Cell Proliferation (Blocked) Sub1->Prolif BTHZ BTHZ-Pyrro BTHZ->KTA Inhibition KTB Kinase Target B BTHZ->KTB Cross-Reactivity Cytokine Cytokine Rec2 Receptor Cytokine->Rec2 Rec2->KTB Sub2 Substrate 2 KTB->Sub2 Immune Immune Response (Unintended Block) Sub2->Immune

Figure 2: Hypothetical signaling pathways showing on-target and off-target effects.

This diagram illustrates how BTHZ-Pyrro successfully blocks the intended cancer cell proliferation pathway by inhibiting KTA. However, its cross-reactivity with Kinase Target B could unintentionally suppress a vital immune response pathway, potentially leading to immunosuppressive side effects. This highlights the importance of maximizing the selectivity score to ensure both safety and efficacy.

Conclusion

A thorough evaluation of enzyme cross-reactivity is a non-negotiable cornerstone of modern drug discovery. While "this compound" serves here as a structural archetype, the tiered, data-driven methodology presented provides a universal and robust framework for any novel inhibitor. By systematically identifying off-target interactions, quantifying their potency, and calculating a selectivity score, researchers can build a comprehensive profile of their compound. This enables informed decisions, helps to de-risk clinical development, and ultimately leads to the design of safer and more effective targeted therapies.

References

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). Journal of Medicinal Chemistry. National Center for Biotechnology Information (US). [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Biochemical Journal. National Center for Biotechnology Information (US). [Link]

  • Eurofins Discovery. (2024). Homepage. [Link]

  • BPS Bioscience. (n.d.). Screening and Profiling Services. [Link]

  • Enzymlogic. (n.d.). Drug Discovery CRO – Kinetic Profiling Expertise. [Link]

  • BioAssay Systems. (n.d.). Lead Discovery Services. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.